2-Dimethylaminobenzylhydrazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZBUWBTFCPAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375461 | |
| Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-12-1 | |
| Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Dimethylaminobenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Scientific Context and Rationale
Substituted benzylhydrazine moieties are prevalent scaffolds in a wide array of biologically active molecules, exhibiting a range of therapeutic properties. The incorporation of a dimethylamino group at the ortho position of the benzyl ring introduces unique electronic and steric features that can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent compound. 2-Dimethylaminobenzylhydrazine Dihydrochloride serves as a key building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The rationale for the synthetic approach detailed herein is based on a logical and well-precedented transformation of a commercially available or readily synthesized starting material, 2-dimethylaminobenzylamine. The conversion of an amino group to a hydrazine functionality via a diazonium salt intermediate is a classic and reliable method in organic synthesis. The subsequent isolation as a dihydrochloride salt enhances the stability and handling of the often-reactive free hydrazine.
This guide is structured to provide not just a recipe, but a deep understanding of the process, enabling researchers to troubleshoot and adapt the methodology as needed.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process commencing with the diazotization of 2-dimethylaminobenzylamine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.
Reaction Scheme
Caption: Proposed synthetic pathway for this compound.
Causality of Experimental Choices
-
Starting Material: 2-Dimethylaminobenzylamine is selected as the starting material due to the presence of the required 2-dimethylaminobenzyl scaffold and a primary amino group that is readily converted to a hydrazine.
-
Diazotization: The use of sodium nitrite in an acidic medium (hydrochloric acid) is the standard and most efficient method for generating a diazonium salt from a primary aromatic amine. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which is prone to decomposition at higher temperatures.
-
Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a well-established reagent for the reduction of diazonium salts to hydrazines. This method is often preferred for its reliability and relatively mild conditions compared to other reducing agents.
-
Salt Formation: The final product is isolated as a dihydrochloride salt. This is crucial for several reasons: it enhances the stability of the hydrazine, which can be susceptible to aerial oxidation in its free base form; it improves the handling characteristics by converting the oily free base into a crystalline solid; and it increases its solubility in aqueous media, which can be advantageous for subsequent reactions or biological assays.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Dimethylaminobenzylamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Diethyl Ether
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2-Dimethylaminobenzylamine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-dimethylaminobenzylamine (1 equivalent) in a 3 M aqueous solution of hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 2-dimethylaminobenzyl diazonium chloride is used directly in the next step.
Step 2: Reduction to 2-Dimethylaminobenzylhydrazine
-
In a separate large beaker, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A precipitate of the hydrazine salt complex should form.
Step 3: Isolation of this compound
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
To liberate the free hydrazine, suspend the precipitate in water and basify with a concentrated solution of sodium hydroxide until the pH is strongly alkaline.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-dimethylaminobenzylhydrazine as an oil.
-
Dissolve the crude hydrazine in a minimal amount of cold ethanol and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol, until precipitation is complete.
-
Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization and Quality Control
A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₅N₃ · 2HCl |
| Molecular Weight | 238.16 g/mol |
| Solubility | Soluble in water and methanol |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR (400 MHz, D₂O):
-
δ ~7.4-7.8 ppm (m, 4H): Aromatic protons of the benzene ring. The ortho-substitution pattern will lead to a complex multiplet.
-
δ ~4.2 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the hydrazine group and the aromatic ring.
-
δ ~2.8 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
-
The N-H protons of the hydrazine and the ammonium protons will likely exchange with D₂O and may not be observed, or may appear as a broad singlet.
-
-
¹³C NMR (100 MHz, D₂O):
-
δ ~130-140 ppm: Quaternary aromatic carbons.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~55-60 ppm: Methylene carbon (-CH₂-).
-
δ ~45-50 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the hydrazinium and ammonium groups.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base.
-
Expected [M+H]⁺: m/z = 166.1339 for the free base (C₉H₁₅N₃). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Self-Validating Analytical Workflow
Caption: A self-validating workflow for the characterization of the final product.
Safety Considerations
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Concentrated acids are corrosive and should be handled with care.
Conclusion
This technical guide outlines a robust and scientifically sound, though proposed, methodology for the synthesis and comprehensive characterization of this compound. By providing a detailed rationale for the chosen synthetic strategy and a thorough analytical workflow, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful execution of the described protocols will yield a well-characterized compound, ready for its intended application in further synthetic endeavors.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link: https://archive.org/details/vogels-textbook-of-practical-organic-chemistry-5th-ed.-furniss-et-al/page/n5/mode/2up]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
-
A patent for a related synthesis: Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride. CN102070486A. [Link: https://patents.google.com/patent/CN102070486A/en][1]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Dimethylaminobenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Dimethylaminobenzylhydrazine dihydrochloride, a substituted benzylhydrazine derivative, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a hydrazine moiety and a dimethylamino group on a phenyl ring, suggest potential applications as an intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation design to bioavailability and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical predictions and established experimental protocols for their validation.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its application. Due to the limited availability of experimental data in public literature for this compound, this section presents a combination of basic identifiers and computationally predicted properties to guide researchers.
Table 1: Core Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 849021-12-1 | Chemical Abstract Service |
| Molecular Formula | C₉H₁₅N₃ · 2HCl | N/A |
| Molecular Weight | 238.16 g/mol | N/A |
| Predicted Melting Point | 180-220 °C | Cheminformatics Software (e.g., ACD/Labs, ChemDraw)[1][2][3][4] |
| Predicted Water Solubility | High | Based on the presence of multiple ionizable groups and hydrochloride salt form[5][6][7] |
| Predicted pKa | pKa₁: ~4-5 (hydrazine N-H), pKa₂: ~8-9 (tertiary amine) | Cheminformatics Software (e.g., MarvinSketch, ACD/Labs)[8][9][10][11] |
Note: Predicted values are estimates and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties of this compound must be validated through experimental analysis. This section outlines detailed, step-by-step methodologies for determining its key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.
-
For an accurate measurement, heat the block to a temperature approximately 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a crucial parameter, particularly in drug development, as it directly impacts bioavailability. The dihydrochloride salt form of the title compound suggests good aqueous solubility.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. This compound has two primary ionizable centers: the hydrazine moiety and the tertiary amine.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration in water or a co-solvent system if necessary.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple pKas, multiple inflection points will be observed.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the hydrazine protons. The chemical shifts and coupling patterns will be indicative of their chemical environment. For instance, the aromatic protons will likely appear in the 7-8 ppm region, while the N-methyl protons will be a singlet around 2-3 ppm.[12][13][14][15]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the N-methyl carbons.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (hydrazine salt) | 3200-2800 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |
| C-N stretch | 1350-1000 | Medium |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the ammonium and hydrazinium hydrochloride salts.[16][17][18][19][20]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for this polar and charged molecule. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Under higher energy conditions, fragmentation is expected to occur at the benzylic C-N bond and the N-N bond of the hydrazine moiety, providing valuable structural information.[21][22][23][24][25]
Synthesis Route
A plausible synthetic route to this compound involves the reductive amination of 2-(dimethylamino)benzaldehyde.
Proposed Synthesis Workflow
-
Imine Formation: Reaction of 2-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.[26][27][28]
-
Reduction: Reduction of the hydrazone to the hydrazine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the dihydrochloride salt.[29][30]
Caption: Proposed Synthesis of the Target Compound.
Stability and Degradation
Understanding the stability of this compound is crucial for its handling, storage, and formulation. Hydrazine derivatives can be susceptible to oxidation and hydrolysis.
Forced Degradation Studies
To assess the intrinsic stability and identify potential degradation products, forced degradation studies should be conducted under various stress conditions as per ICH guidelines.
-
Hydrolytic Stability: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
-
Oxidative Stability: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photostability: Exposure to UV and visible light.
-
Thermal Stability: Heating the solid material.
The degradation products should be characterized using techniques like LC-MS to elucidate the degradation pathways.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While experimental data for this specific compound is scarce, the outlined predictive approaches and detailed experimental protocols offer a robust starting point for researchers. The provided information on its synthesis, characterization, and stability will aid in its effective application in drug discovery and development, enabling the scientific community to unlock its full potential.
References
-
Benchchem. (n.d.). Technical Support Center: Interpreting NMR Spectra of 1,2-dibenzoyl-1-benzylhydrazine. Retrieved from Benchchem website.[12]
-
NIST. (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook.[16]
-
ChemicalBook. (n.d.). Hydrazine dihydrochloride(5341-61-7) IR Spectrum. Retrieved from ChemicalBook website.[17]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.[5][6]
-
Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling.[1]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[21]
-
Wang, Z., & Wu, C. (2013). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations. Journal of Chemical Theory and Computation.[2]
-
Mathea, M., et al. (2022). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. Journal of Chemical Information and Modeling.[3]
-
ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC....[13]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.[22]
-
AAT Bioquest. (n.d.). Melting Point Predictor.[4]
-
Abraham, M. H., & Acree, Jr., W. E. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences.[31]
-
Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.[32]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.[33]
-
Schindler, T., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv.[8]
-
Kromann, J. C. (2020). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. CORE.[9]
-
RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents.[7]
-
MDPI. (n.d.). Predicting Melting Points of Biofriendly Choline-Based Ionic Liquids with Molecular Dynamics.[34]
-
ResearchGate. (n.d.). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines.[14]
-
NIH. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules.[23]
-
NIH. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.[35]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.[10]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.[24]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).[15]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.[11]
-
ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the....[18]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.[25]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.[26]
-
Biosynth. (n.d.). 2-(Dimethylamino)benzaldehyde.[27]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.[19]
-
NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. NIST Chemistry WebBook.[20]
-
Google Patents. (n.d.). CN103694125A - Preparation method of paradimethylaminobenzaldehyde.[29]
-
ResearchGate. (n.d.). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.[28]
-
Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.[30]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toward Fully in Silico Melting Point Prediction Using Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 5. d-nb.info [d-nb.info]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. peerj.com [peerj.com]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydrazine dihydrochloride [webbook.nist.gov]
- 17. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. raco.cat [raco.cat]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. biosynth.com [biosynth.com]
- 28. researchgate.net [researchgate.net]
- 29. CN103694125A - Preparation method of paradimethylaminobenzaldehyde - Google Patents [patents.google.com]
- 30. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 31. Prediction of solubility of drugs and other compounds in organic solvents. | Semantic Scholar [semanticscholar.org]
- 32. communities.springernature.com [communities.springernature.com]
- 33. web.mnstate.edu [web.mnstate.edu]
- 34. mdpi.com [mdpi.com]
- 35. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Dimethylaminobenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Dimethylaminobenzylhydrazine dihydrochloride (CAS Number: 849021-12-1), a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. While detailed literature on this specific compound is sparse, this document synthesizes information from analogous structures and foundational chemical principles to offer expert insights into its synthesis, characterization, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique structural features of this molecule in their work.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, also known by its synonym N,N-Dimethyl-2-(hydrazinylmethyl)aniline dihydrochloride, is an ortho-substituted benzylhydrazine derivative. Its structure is characterized by a hydrazine moiety attached to a benzyl group, which in turn bears a dimethylamino group at the ortho position. This unique arrangement of functional groups—a potent nucleophilic hydrazine and a tertiary amine capable of influencing the electronic properties of the aromatic ring—makes it a compelling building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
The hydrazine functional group is a cornerstone in synthetic chemistry, known for its role in the formation of hydrazones, a key reaction in bioconjugation, and as a precursor for the synthesis of various nitrogen-containing heterocycles.[1][2] The presence of the ortho-dimethylamino group can be expected to modulate the reactivity of both the hydrazine moiety and the aromatic ring through steric and electronic effects.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 849021-12-1 | |
| Molecular Formula | C₉H₁₅N₃ · 2HCl | |
| Molecular Weight | 238.16 g/mol | |
| IUPAC Name | 2-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride | N/A |
| Synonyms | 2-Dimethylaminobenzylhydrazine diHCl; N,N-Dimethyl-2-(hydrazinomethyl)aniline dihydrochloride | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, methanol (predicted) | N/A |
| Predicted Collision Cross Section | [M+H]⁺: 136.0 Ų | [4] |
Proposed Synthesis and Mechanistic Rationale
Step-by-Step Synthetic Protocol:
Step 1: Reduction of the Nitro Group
-
Reaction: N,N-dimethyl-2-nitrobenzylamine is reduced to 2-Amino-N,N-dimethylbenzylamine.
-
Reagents and Conditions: A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate. Alternatively, reduction can be achieved using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Causality: The nitro group is readily reduced to a primary amine under these conditions, a well-established transformation in organic synthesis.[5]
Step 2: Diazotization of the Primary Amine
-
Reaction: The resulting 2-Amino-N,N-dimethylbenzylamine is converted to a diazonium salt intermediate.
-
Reagents and Conditions: The amine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at a low temperature (0-5 °C).
-
Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) yields a diazonium salt.[5][6] The low temperature is crucial to prevent the premature decomposition of the relatively unstable diazonium salt.
Step 3: Reduction of the Diazonium Salt to a Hydrazine
-
Reaction: The diazonium salt intermediate is reduced to form 2-Dimethylaminobenzylhydrazine.
-
Reagents and Conditions: A solution of tin(II) chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite can be used as the reducing agent. The reducing agent is added to the cold diazonium salt solution, and the reaction is typically allowed to warm to room temperature.
-
Causality: Diazonium salts can be reduced to the corresponding hydrazines using various reducing agents. SnCl₂ is a common choice for this transformation.
Step 4: Formation of the Dihydrochloride Salt
-
Reaction: The free base, 2-Dimethylaminobenzylhydrazine, is converted to its dihydrochloride salt.
-
Reagents and Conditions: The crude hydrazine free base is dissolved in a suitable organic solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride in the same solvent. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration.
-
Causality: The product contains two basic nitrogen atoms (one in the hydrazine moiety and the tertiary amine), which are protonated by the strong acid (HCl) to form the stable and more easily handled dihydrochloride salt.
Predicted Characterization Data
While experimental spectral data for this compound is not publicly available, we can predict the key features of its NMR and IR spectra based on its structure and data from analogous compounds, such as N,N-dimethylaniline.[1][7][8][9][10][11][12][13][14][15][16][17][18][19]
Predicted ¹H NMR Spectrum (in D₂O):
-
Aromatic Protons (Ar-H): A complex multiplet in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to a complex splitting pattern.
-
Benzyl Protons (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, integrating to two protons.
-
Dimethylamino Protons (-N(CH₃)₂): A singlet at approximately δ 2.8-3.2 ppm, integrating to six protons.
-
Hydrazine Protons (-NH-NH₂): These protons are exchangeable with D₂O and may not be observed. In a non-deuterated solvent, they would likely appear as broad singlets.
Predicted ¹³C NMR Spectrum (in D₂O):
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the dimethylamino group would be expected around δ 150 ppm.
-
Benzyl Carbon (-CH₂-): A signal around δ 50-60 ppm.
-
Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.
Predicted IR Spectrum (KBr pellet):
-
N-H Stretching (Hydrazine): Broad absorption bands in the region of 3200-3400 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Sharp peaks around 2800-3100 cm⁻¹.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.
Reactivity and Potential Applications
The unique combination of a nucleophilic hydrazine and a tertiary amine in an ortho-benzyl arrangement suggests several potential applications in synthetic and medicinal chemistry.
Hydrazone Formation for Bioconjugation and Drug Delivery
Hydrazines readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is widely used in bioconjugation to label proteins, peptides, and other biomolecules.[20] The resulting hydrazone bond is relatively stable under physiological conditions but can be designed to be cleavable under specific stimuli, such as a change in pH, making it attractive for drug delivery systems.
Experimental Protocol: Hydrazone Formation
-
Preparation of Solutions:
-
Dissolve this compound (1.1 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.0.
-
Dissolve the aldehyde- or ketone-containing substrate (1.0 eq.) in a compatible solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.
-
-
Reaction:
-
Add the solution of the hydrazine derivative to the solution of the carbonyl compound.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
The resulting hydrazone conjugate can be purified using standard techniques, such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the product.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Synthesis of Heterocyclic Compounds
Hydrazines are key precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, many of which exhibit significant pharmacological activity.[21][22] For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with γ-keto acids can lead to the formation of pyridazinones. The ortho-dimethylaminobenzyl substituent could impart unique properties to these heterocyclic systems, potentially influencing their biological activity and pharmacokinetic profiles.
Potential as a Scaffold in Drug Discovery
Substituted benzylhydrazine and benzohydrazide moieties are present in a number of biologically active compounds. For example, some derivatives have been investigated as antihistamines, fatty acid amide hydrolase (FAAH) inhibitors, and agents with antimicrobial or anticancer properties.[23][24][25] The specific substitution pattern of this compound makes it an interesting candidate for the design and synthesis of novel therapeutic agents targeting a range of biological targets.
Safety and Handling
Hydrazine and its derivatives are known to be toxic and should be handled with appropriate safety precautions.[3][26][27] The dihydrochloride salt is generally more stable and less volatile than the free base.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[28]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[29]
-
In case of Exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[28]
-
Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[28]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate with considerable, yet largely unexplored, potential. Its unique structural features suggest a range of applications in synthetic chemistry, from bioconjugation to the construction of novel heterocyclic scaffolds for drug discovery. This technical guide provides a foundational framework for researchers interested in this compound, offering insights into its probable synthesis, characterization, and reactivity, all grounded in established chemical principles. Further experimental investigation is warranted to fully elucidate the properties and potential of this versatile molecule.
References
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-DIMETHYLAMINOBENZYLHYDRAZINEDIHYDROCHLORIDE | 849021-12-1.
- Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023, April 23).
- Wikipedia. (2024). Hydrazine.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
- Veeramanikandan, S., & Benita Sherine, H. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(13), 116-123.
- PubChemLite. (n.d.). 2-(hydrazinylmethyl)-n,n-dimethylaniline dihydrochloride (C9H15N3).
- ResearchGate. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl).
- ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
- National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-.
- PubChem. (n.d.). N,N-Dimethylaniline.
- Agbaje, E. O., & Onajobi, F. D. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Drug Discovery, 3(2), 94-103.
- BOC Sciences. (n.d.). CAS 555-96-4 Benzylhydrazine.
- Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. (2020). Iranian Journal of Pharmaceutical Research, 19(3), 143–156.
- Anusandhanvallari. (2025).
- ChemicalBook. (2023, May 30). N,N-Dimethylaniline: Synthesis, applications and toxicity.
- Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. (n.d.).
- Fisher Scientific. (2014, September 3). SAFETY DATA SHEET.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Beilstein Journals. (2010). Approaches towards the synthesis of 5-aminopyrazoles.
- Wikipedia. (2024). Dimethylbenzylamine.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- MDPI. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- RSC Publishing. (2015).
- Request PDF. (2025). A New Synthesis of N , N ′Bis(dimethylaminomethylene)hydrazine.
- The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7.
- National Institute of Standards and Technology. (n.d.). Benzenamine, N,N-dimethyl-.
- ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Benzenamine, N,N-dimethyl-.
- SpectraBase. (n.d.). N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) MS spectrum.
- ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7)IR1.
- Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 38(20), 4026–4032.
Sources
- 1. researchgate.net [researchgate.net]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. PubChemLite - 2-(hydrazinylmethyl)-n,n-dimethylaniline dihydrochloride (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 5. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aniline, N-methyl- [webbook.nist.gov]
- 9. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 11. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 12. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]
- 13. Benzenamine, N,N-dimethyl- [webbook.nist.gov]
- 14. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 15. Benzenamine, N,N-dimethyl- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]
- 18. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
- 19. N,N-Dimethylaniline(121-69-7) IR Spectrum [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 22. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fishersci.com [fishersci.com]
- 27. capotchem.cn [capotchem.cn]
- 28. researchgate.net [researchgate.net]
- 29. prepchem.com [prepchem.com]
structure elucidation of 2-Dimethylaminobenzylhydrazine dihydrochloride
An In-Depth Technical Guide to the Structure Elucidation of 2-Dimethylaminobenzylhydrazine Dihydrochloride
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of this compound, a molecule of interest in synthetic chemistry and potentially in pharmaceutical development. This document moves beyond a simple listing of procedures to offer a narrative grounded in the principles of analytical chemistry, providing not just the "how" but the "why" behind each experimental choice.
Introduction to this compound
This compound, with the chemical formula C9H15N3 · 2HCl, is a substituted benzylhydrazine derivative.[1][2] Its structure comprises a benzene ring substituted with a dimethylamino group and a hydrazinomethyl group. The dihydrochloride salt form suggests that both the hydrazine and the dimethylamino moieties are protonated, enhancing its solubility in aqueous media. Accurate structural confirmation is paramount for its use in further research, ensuring purity, and understanding its chemical reactivity and potential biological activity.
The Integrated Approach to Structure Elucidation
The definitive confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, combining data from multiple spectroscopic and analytical methods, is employed. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction to unravel the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer stereochemical relationships.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
For this compound, a suite of NMR experiments is necessary to unambiguously assign all proton and carbon signals. The choice of solvent is critical; a deuterated solvent that can dissolve the dihydrochloride salt, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), is required. The presence of exchangeable protons (on the ammonium and hydrazinium groups) will be a key consideration in interpreting the spectra, particularly in D₂O where these protons will exchange with deuterium.
Trustworthiness: Self-Validating Protocols
The following protocols are designed to provide a comprehensive and cross-verifiable dataset.
Experimental Protocol: 1D NMR (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of D₂O.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals: Aromatic protons (in the range of 7-8 ppm), a singlet for the benzylic CH₂ group, a singlet for the N(CH₃)₂ group, and potentially broad signals for the NH and NH₂ protons (which may exchange with D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals: Aromatic carbons (120-150 ppm), a benzylic carbon, and a carbon signal for the dimethylamino group.
-
Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be crucial for confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It will definitively link the proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity across quaternary carbons and between the different functional groups. For instance, correlations from the benzylic protons to the aromatic ring carbons and the carbon of the dimethylamino group will confirm the overall structure.
Data Presentation: Expected NMR Data
| Assignment | ¹H Chemical Shift (ppm, D₂O) | ¹³C Chemical Shift (ppm, D₂O) | Key HMBC Correlations |
| Aromatic CHs | ~7.4 - 7.8 (multiplets) | ~125 - 135 | To other aromatic carbons, benzylic carbon |
| Quaternary Ar-C | - | ~130 - 150 | From aromatic and benzylic protons |
| Benzylic CH₂ | ~4.0 (singlet) | ~55 | To aromatic carbons, N(CH₃)₂ carbon |
| N(CH₃)₂ | ~2.8 (singlet) | ~45 | To benzylic carbon, aromatic carbon |
Note: Chemical shifts are approximate and can be influenced by solvent and pH.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.
Expertise & Experience: Choosing the Right Ionization Technique
For a pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that can transfer the intact protonated molecule from solution to the gas phase. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or water.
-
Infusion and Analysis: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Results: The primary ion observed should correspond to the [M+H]⁺ ion of the free base (C₉H₁₅N₃), or potentially the [M+2H]²⁺ dication. The measured mass should be compared to the calculated exact mass to confirm the elemental formula.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₉H₁₆N₃]⁺ | 166.1344 | 166.1342 |
| [C₉H₁₇N₃]²⁺ | 83.5710 | 83.5709 |
Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, such as the loss of the hydrazine group or cleavage of the benzyl-N bond, further corroborating the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expertise & Experience: Interpreting the Spectrum
For this compound, the IR spectrum will be dominated by absorptions from the aromatic ring, C-H bonds, and the N-H bonds of the protonated amine and hydrazine groups.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretching: Broad absorptions in the range of 3200-2500 cm⁻¹ are characteristic of ammonium and hydrazinium salts.[3]
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
N-H bending: Absorptions around 1600-1500 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
Single-Crystal X-ray Diffraction: The Definitive Structure
While the spectroscopic methods described provide powerful evidence for the structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous three-dimensional model of the molecule in the solid state.
Expertise & Experience: The Art of Crystal Growing
Obtaining a single crystal of sufficient quality is often the most challenging step. For a dihydrochloride salt, slow evaporation of a solution in a polar solvent like ethanol or a mixture of methanol and a less polar co-solvent could yield suitable crystals.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[4]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Expected Outcome: The refined structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It will also reveal the details of the hydrogen bonding network involving the chloride counter-ions.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: Workflow for the integrated .
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. By systematically applying NMR, MS, and IR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray diffraction provides the ultimate proof. This guide has outlined not only the necessary experimental protocols but also the underlying scientific rationale, providing a robust framework for researchers in their quest for molecular certainty.
References
- Stammler, M., & Orcutt, D. (n.d.). X-RAY INVESTIGATIONS ON SOME SALTS OF HYDRAZINE AND HYDRAZINE DERIVATIVES.
- Stammler, M., & Orcutt, D. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis. Cambridge Core.
- [H-NMR-spectra of hydrazones]. (1972). Archiv der Pharmazie. PubMed.
- 2-DIMETHYLAMINOBENZYLHYDRAZINEDIHYDROCHLORIDE | 849021-12-1. (n.d.). ChemicalBook.
- This compound | CAS 849021-12-1. (n.d.). Santa Cruz Biotechnology.
- Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. (1992). Archives of Toxicology. PubMed.
- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate.
- Hydrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Hydrazine. (n.d.). SpectraBase.
- Buy 2-(Dimethylamino)ethylhydrazine dihydrochloride | 57659-80-0. (2023). Smolecule.
- Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (n.d.). SciELO South Africa.
- Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. (n.d.). PubMed.
- The Crystal Structure of the Hydrazine Salt of 5-Aminotetrazole. (n.d.). ElectronicsAndBooks.
- Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. (n.d.). ScholarX - SKKU.
- (Phenylmethyl)hydrazine | C7H10N2 | CID 11157. (n.d.). PubChem - NIH.
- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. (2017). PubMed.
- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p -tolualdehyde. (2025). ResearchGate.
- 2-(Dimethylamino)ethylhydrazine dihydrochloride | 57659-80-0. (2025). ChemicalBook.
- This compound CAS#:. (n.d.). ChemicalBook.
- benzyhydrazine, monohydrochloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Hydrazine dihydrochloride. (n.d.). NIST WebBook.
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.). Google Patents.
- Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (n.d.). Google Patents.
- FTIR spectra of: a cyanuric chloride, b 2,2′-dipyridylamine, c Fe3O4, d... (n.d.). ResearchGate.
- Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. (2022). NIH.
- Method of synthesis of 2-(2,6-dichlorophenylamino)-2--imidazoline hydrochloride. (n.d.). Google Patents.
- Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. (2025). ResearchGate.
- 2-Dimethylaminoisopropyl chloride hydrochloride synthesis. (n.d.). ChemicalBook.
- Synthetic method of dexmedetomidine hydrochloride intermediate. (n.d.). Google Patents.
- Histamine dihydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
Sources
An In-depth Technical Guide on the Theoretical Studies of 2-Dimethylaminobenzylhydrazine Dihydrochloride Reactivity
Abstract
This technical guide provides a comprehensive theoretical exploration of the reactivity of 2-Dimethylaminobenzylhydrazine dihydrochloride. In the absence of extensive direct experimental and computational studies on this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry and computational science. It is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's electronic structure, potential reaction pathways, and methodologies for its computational investigation. This guide serves as a foundational resource to stimulate and direct future experimental and theoretical research.
Introduction
This compound is a substituted benzylhydrazine derivative with potential applications as a chemical intermediate in the synthesis of more complex molecules.[1] Its structure combines a hydrazine moiety, a benzyl group, and a dimethylamino substituent, each contributing to its overall chemical behavior. The dihydrochloride form indicates that the basic nitrogen centers are protonated, which significantly influences its solubility and reactivity, particularly in protic media. Understanding the intrinsic reactivity of the unprotonated form, 2-dimethylaminobenzylhydrazine, is crucial for predicting its behavior in various chemical transformations.
This guide will delve into the theoretical aspects of its reactivity, drawing parallels from studies on benzylhydrazine, N,N-dimethylbenzylamine, and other substituted hydrazines.[2][3][4] We will explore its electronic properties, predict its behavior as a nucleophile and a potential precursor to reactive intermediates, and outline a computational workflow for its detailed in-silico investigation.
Structural and Electronic Properties
The reactivity of an organic molecule is fundamentally governed by its three-dimensional structure and the distribution of electron density across its atoms and bonds. For 2-dimethylaminobenzylhydrazine, we can anticipate a complex interplay of electronic effects.
2.1. Conformational Analysis and Steric Effects
The presence of the ortho-dimethylamino group introduces significant steric hindrance around the benzylic carbon and the adjacent hydrazine nitrogen. This steric bulk will influence the preferred conformations of the molecule, potentially restricting the rotation around the C-C and C-N bonds. Computational conformational analysis would be the first step in any theoretical study to identify the low-energy conformers that are most likely to participate in chemical reactions.
2.2. Electronic Effects: Inductive and Resonance Contributions
The dimethylamino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The hydrazine moiety is also electron-donating. These electronic contributions will have a pronounced effect on the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms.
-
Increased Nucleophilicity: The combined electron-donating effects will increase the electron density on the terminal nitrogen of the hydrazine group, making it a potent nucleophile.
-
Aromatic Ring Activation: The ortho- and para-positions of the benzene ring will be activated towards electrophilic aromatic substitution.
-
Benzylic Position: The benzylic carbon is activated by the adjacent nitrogen and the aromatic ring, making it susceptible to both nucleophilic and radical attack under appropriate conditions.
A detailed analysis of the molecular electrostatic potential (MEP) surface would provide a visual representation of the electron-rich and electron-poor regions of the molecule, guiding predictions of electrophilic and nucleophilic attack sites.[5]
Predicted Reactivity and Reaction Mechanisms
Based on the functional groups present, 2-dimethylaminobenzylhydrazine is expected to participate in a variety of chemical reactions. The dihydrochloride salt would first need to be neutralized to the free base to exhibit the reactivity described below.
3.1. Nucleophilic Reactions
The terminal nitrogen of the hydrazine moiety is the most probable site for nucleophilic attack.
-
Hydrazone Formation: In the presence of aldehydes and ketones, 2-dimethylaminobenzylhydrazine is expected to form hydrazones.[6][7] This reaction is a classic method for the characterization of carbonyl compounds. The reaction proceeds via nucleophilic addition to the carbonyl carbon followed by dehydration.
-
Acylation and Sulfonylation: The hydrazine nitrogen can be readily acylated or sulfonylated by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.
-
Alkylation: Alkylation can occur at the terminal nitrogen, although over-alkylation can be a competing process. The synthesis of 1-methyl-1-(substituted benzyl)hydrazines has been reported.[4]
3.2. Oxidation Reactions
Hydrazines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.
-
Formation of Azo Compounds: Mild oxidizing agents can convert the hydrazine to the corresponding azo compound.
-
Cleavage of the N-N Bond: Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming the corresponding benzylamine derivative.
3.3. Coordination Chemistry
The nitrogen atoms of both the hydrazine and the dimethylamino group can act as ligands for metal ions, forming coordination complexes. The bidentate nature of the molecule could lead to the formation of stable chelate rings.
3.4. Potential for Rearrangement Reactions
Under certain conditions, substituted hydrazines can undergo rearrangement reactions. For instance, the Fischer indole synthesis involves the acid-catalyzed rearrangement of arylhydrazones. While not a direct reaction of the hydrazine itself, it highlights the potential for complex transformations of its derivatives.
Theoretical Methodologies for Studying Reactivity
A robust theoretical investigation of 2-dimethylaminobenzylhydrazine reactivity would employ a combination of computational chemistry methods.
4.1. Density Functional Theory (DFT) Calculations
DFT is a powerful and widely used method for studying the electronic structure and properties of molecules.[5][8]
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule.
-
Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain vibrational frequencies that can be compared with experimental infrared and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.
-
Calculation of Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[9]
4.2. Modeling Reaction Mechanisms
-
Transition State Searching: To study a specific reaction, the transition state (TS) structure must be located. This is a first-order saddle point on the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located TS connects the reactants and products.
-
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the reaction rate.
4.3. Solvation Effects
Since many reactions are carried out in solution, it is important to consider the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk effects of the solvent.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849021-12-1 | [1] |
| Molecular Formula | C₉H₁₅N₃ · 2HCl | [1] |
| Molecular Weight | 238.16 g/mol | [1] |
Table 2: Hypothetical Calculated Electronic Properties of 2-Dimethylaminobenzylhydrazine (Free Base) at the B3LYP/6-31G(d) Level of Theory
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Indicates good electron-donating ability (nucleophilicity). |
| LUMO Energy | +1.2 eV | Suggests low propensity to act as an electrophile. |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule. |
Note: The values in Table 2 are hypothetical and would need to be confirmed by actual DFT calculations.
Experimental Protocols for Computational Studies
Protocol 1: Ground State and Electronic Properties Calculation
-
Molecule Building: Construct the 3D structure of 2-dimethylaminobenzylhydrazine using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify the lowest energy conformer.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to verify that the structure is a true minimum and to obtain thermodynamic data.
-
Electronic Property Analysis: From the output of the calculation, analyze the HOMO and LUMO energies and orbitals, the MEP surface, and perform an NBO analysis.
Protocol 2: Transition State Search for Hydrazone Formation
-
Reactant and Product Optimization: Optimize the geometries of the reactants (2-dimethylaminobenzylhydrazine and an aldehyde, e.g., benzaldehyde) and the final hydrazone product.
-
Initial Guess for Transition State: Use a method like the Synchronous Transit-Guided Quasi-Newton (STQN) method to generate an initial guess for the transition state of the rate-determining step (either the initial nucleophilic attack or the subsequent dehydration).
-
Transition State Optimization: Optimize the transition state guess to locate the true saddle point.
-
Frequency Calculation: Perform a frequency calculation on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: Perform an IRC calculation to verify that the transition state connects the reactants and products.
Visualizations
Caption: Computational workflow for determining ground state properties.
Caption: Predicted reactivity pathways for 2-dimethylaminobenzylhydrazine.
Conclusion
While direct experimental data on the reactivity of this compound is limited, a thorough theoretical investigation based on the principles of physical organic chemistry and computational methods can provide valuable predictive insights. This guide has outlined the expected structural and electronic features of the molecule, predicted its most likely reaction pathways, and provided a roadmap for its computational study. The interplay of the hydrazine, dimethylamino, and benzyl moieties creates a molecule with rich and varied chemical reactivity. Further experimental and computational studies are warranted to fully elucidate its properties and potential applications.
References
-
Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. Organic Chemistry Explained - YouTube. Available at: [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]
-
Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. Available at: [Link]
-
Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. PubMed. Available at: [Link]
-
Mechanism for the Reaction of 2-Naphthol with N-Methyl-N-phenyl-hydrazine Suggested by the Density Functional Theory Investigations. ResearchGate. Available at: [Link]
-
Electronic properties of two-dimensional materials. ResearchGate. Available at: [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
-
1,2-Dimethylhydrazine dihydrochloride. PubChem. Available at: [Link]
-
2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. PubMed. Available at: [Link]
-
Visualizing Non-Covalent interactions between Propylamine and 2-Chlorobenzyl alcohol in Benzene: Theoretical and Dielectric relaxation studies. ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine and Assignment of Structural Formula. E-RESEARCHCO. Available at: [Link]
-
Optical and Electronic Properties of Two-Dimensional Layered Materials. The Grossman Group - MIT. Available at: [Link]
-
Hydrazine dihydrochloride - SAFETY DATA SHEET. Available at: [Link]
-
Mechanism for the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine suggested by the density functional theory investigations. PubMed. Available at: [Link]
-
Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. Science and Education Publishing. Available at: [Link]
-
Electronic properties of 2D materials and their junctions. ResearchGate. Available at: [Link]
-
Theoretical Study of Reactivity and Stability of a Thiazoline Derivative Series by the Density Functional Theory Method. ResearchGate. Available at: [Link]
-
A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. PubMed. Available at: [Link]
-
2-Chloropropyldimethylamine hydrochloride. PubChem. Available at: [Link]
-
Dynamic behavior of chemical reactivity indices in density functional theory: A Bohn-Oppenheimer quantum molecular dynamics study. ResearchGate. Available at: [Link]
-
Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles. MDPI. Available at: [Link]
-
1,2-Diethylhydrazine dihydrochloride. PubChem. Available at: [Link]
-
Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles. ResearchGate. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method [pubs.sciepub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 2-Dimethylaminobenzylhydrazine Dihydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Dimethylaminobenzylhydrazine dihydrochloride (CAS 849021-12-1), a crucial parameter for its application in research and drug development. Due to the limited availability of public data on this specific compound, this document outlines a robust experimental framework for determining its solubility in various relevant solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to enable its effective use in experimental and developmental pipelines.
Introduction: The Significance of Solubility in a Research Context
This compound is a hydrazine derivative with potential applications in chemical synthesis and pharmaceutical research.[1][2] The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and bioavailability. An accurate understanding of a compound's solubility is paramount for designing experiments, developing analytical methods, and formulating potential therapeutic agents. The dihydrochloride salt form suggests that the compound is likely to exhibit some degree of aqueous solubility, a characteristic that is often advantageous in biological applications.[3]
This guide will detail the necessary steps to systematically determine the solubility of this compound, providing a foundational methodology that can be adapted for various research needs.
Compound Profile
| Property | Value | Source |
| CAS Number | 849021-12-1 | [1][2] |
| Molecular Formula | C9H15N3 · 2HCl | [2] |
| Molecular Weight | 238.16 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Synonyms | 2-(Dimethylamino)benzylhydrazine dihydrochloride, N,N-Dimethyl-2-(hydrazinomethyl)aniline dihydrochloride, 2-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride | [1] |
Safety and Handling Precautions
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Materials and Reagents
-
This compound
-
Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC-UV system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the target compound.
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Protocol
-
Preparation of Stock Solutions for Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the prepared standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A colorimetric method involving a reaction with 4-(dimethylamino)benzaldehyde, which is common for hydrazine determination, could also be adapted.[6][7][8]
-
Generate a standard curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
Analytical Method Development: A Critical Component
The accuracy of the solubility data is intrinsically linked to the reliability of the analytical method used for quantification.
HPLC-UV Method
An HPLC-UV method is often preferred for its specificity and sensitivity. Key considerations for method development include:
-
Column Selection: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of an ionizable compound like this compound.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a solution of known concentration with a UV-Vis spectrophotometer.
-
Validation: The method should be validated for linearity, accuracy, and precision according to established guidelines.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (M) |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| DMSO | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
Interpretation of Results:
The solubility values will provide critical insights into the behavior of this compound. High aqueous solubility would be advantageous for biological assays and potential in vivo applications. Solubility in organic solvents like DMSO is important for stock solution preparation and in vitro screening.
Conclusion
This guide provides a comprehensive framework for the experimental determination and analysis of the solubility of this compound. By following the outlined protocols, researchers can generate reliable and accurate solubility data, which is essential for the effective utilization of this compound in their studies. The principles and methodologies described herein are fundamental to the physicochemical characterization of research compounds and form a critical part of the drug discovery and development process.
References
-
Sciencemadness Discussion Board. (2013). Test reaction for hydrazine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]
-
Hach. (n.d.). Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethylhydrazine dihydrochloride. Retrieved from [Link]
Sources
- 1. 2-DIMETHYLAMINOBENZYLHYDRAZINEDIHYDROCHLORIDE | 849021-12-1 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Buy 2-(Dimethylamino)ethylhydrazine dihydrochloride | 57659-80-0 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. cdn.hach.com [cdn.hach.com]
Spectroscopic Analysis of 2-Dimethylaminobenzylhydrazine Dihydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic characterization of 2-Dimethylaminobenzylhydrazine dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of directly published spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from analogous compounds, to predict and interpret the key spectroscopic features of the title molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, predictive analysis to aid in the identification, characterization, and quality control of this compound.
Introduction
This compound possesses a unique molecular architecture, incorporating a substituted aromatic ring, a dimethylamino group, and a hydrazine moiety. Understanding its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the molecular structure and purity of such compounds. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound, providing a robust framework for its analytical assessment.
The structure of this compound is presented below:
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The dihydrochloride nature of the analyte implies that the hydrazine and dimethylamino moieties will likely be protonated, significantly influencing the chemical shifts of nearby protons and carbons. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents for analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and N-methyl protons. The hydrazine protons (NH and NH₂) are exchangeable and may appear as broad signals or may exchange with D₂O, leading to their disappearance.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| Aromatic Protons (C₃-H to C₆-H) | 7.2 - 7.6 | Multiplet | 4H | The electron-donating dimethylamino group and the electron-withdrawing protonated hydrazinomethyl group will influence the chemical shifts of the aromatic protons. The ortho and para positions relative to the dimethylamino group are expected to be slightly shielded compared to benzene (δ 7.3 ppm), while the positions relative to the hydrazinomethyl group will be deshielded.[1][2] The overlapping signals will likely result in a complex multiplet. |
| Benzylic Protons (C₇-H₂) | ~4.0 - 4.5 | Singlet | 2H | The proximity to the protonated hydrazine group will cause a significant downfield shift for these protons. A similar benzylic proton in 2-methylbenzylamine appears around δ 3.8 ppm.[3] The adjacent nitrogen atom will induce this deshielding. |
| N-Methyl Protons (N₁₀-(CH₃)₂) | ~2.7 - 3.0 | Singlet | 6H | The dimethylamino group's protons will appear as a singlet. In N,N-dimethylbenzylamine, these protons are observed around δ 2.2 ppm.[4] Protonation of the nearby hydrazine may cause a slight downfield shift. |
| Hydrazine Protons (N₈-H, N₉-H₂) | Variable (Broad) | Broad Singlets | 3H | These protons are acidic and will exchange with protic solvents. In a non-exchanging solvent like DMSO-d₆, they would appear as broad signals at a downfield chemical shift. In D₂O, these signals would likely disappear. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The number of unique carbon signals will confirm the molecular symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| Aromatic C₂ | ~150 - 155 | This quaternary carbon is attached to the nitrogen of the dimethylamino group, which is strongly electron-donating, leading to a downfield shift.[5] |
| Aromatic C₁ | ~130 - 135 | This quaternary carbon is attached to the benzylic carbon. Its chemical shift will be influenced by both substituents. |
| Aromatic C₃, C₄, C₅, C₆ | ~125 - 135 | These four aromatic carbons will have distinct chemical shifts, influenced by the electronic effects of the two substituents. The carbon atoms ortho and para to the dimethylamino group will be shielded relative to those meta.[2] |
| Benzylic C₇ | ~50 - 55 | This carbon is attached to a nitrogen atom, which causes a downfield shift compared to a standard alkyl carbon. For comparison, the benzylic carbon in 2-methylbenzylamine is at approximately δ 43 ppm.[6] |
| N-Methyl C₁₁, C₁₂ | ~45 - 50 | The carbons of the dimethylamino group will be in this region. In N,N-dimethylbenzylamine, these carbons appear around δ 45 ppm.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is anticipated to be complex due to the various vibrational modes of the aromatic ring, hydrazine, and alkyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3400 - 3100 | N-H stretching | Medium-Strong | Hydrazine (NH, NH₂) |
| 3100 - 3000 | C-H stretching | Medium | Aromatic |
| 3000 - 2850 | C-H stretching | Medium | Alkyl (CH₂, CH₃) |
| 2800 - 2400 | N-H stretching (salt) | Broad, Strong | Protonated Amine (dihydrochloride) |
| 1600 - 1450 | C=C stretching | Medium-Strong | Aromatic Ring |
| 1650 - 1550 | N-H bending | Medium | Hydrazine |
| 1470 - 1430 | C-H bending | Medium | Alkyl (CH₂) |
| 1380 - 1360 | C-H bending | Medium | Alkyl (CH₃) |
| 1300 - 1000 | C-N stretching | Medium-Strong | Aryl-N, Alkyl-N |
| 900 - 675 | C-H out-of-plane bending | Strong | Substituted Aromatic |
The presence of a broad and strong absorption in the 2800-2400 cm⁻¹ region would be a key indicator of the dihydrochloride salt form.[8][9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods.
Molecular Ion
The nominal molecular weight of the free base, 2-Dimethylaminobenzylhydrazine, is 179.26 g/mol . As a dihydrochloride salt, the molecular weight is 252.18 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 180.15 would be expected. In EI-MS, the molecular ion peak (M⁺˙) at m/z 179 would be observed, corresponding to the free base.
Predicted Fragmentation Pattern
The fragmentation of 2-Dimethylaminobenzylhydrazine is expected to be directed by the nitrogen atoms and the benzylic position. The following is a proposed fragmentation pathway under EI conditions:
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
-
α-Cleavage: A primary fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[13][14][15][16] In this case, cleavage of the benzylic C-C bond could lead to the formation of a stable dimethylaminomethyl cation at m/z 44 .
-
Loss of Hydrazinyl Radical: Cleavage of the C-N bond of the hydrazine group would result in the loss of a hydrazinyl radical (•NHNH₂) to give a fragment at m/z 120 . This fragment corresponds to the 2-(dimethylaminomethyl)phenyl cation.
-
Formation of Tropylium Ion: Benzyl-containing compounds often rearrange to form the highly stable tropylium ion at m/z 91 .[17] This would arise from the m/z 120 fragment.
-
Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the dimethylamino group would lead to a fragment at m/z 164 .
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water. For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF for ESI or a magnetic sector/time-of-flight for EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
Figure 3: General Workflow for NMR Analysis.
Conclusion
This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions provide a valuable reference for researchers in the identification and characterization of this compound. Experimental verification of these predictions is recommended to establish a definitive spectroscopic profile for this compound.
References
- Fragmentation mechanisms of protonated benzylamines.
- Infrared spectroscopy correl
- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
- NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST.
- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.
- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry.
- NMR Spectroscopy of Benzene Deriv
- An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- IR Correl
- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.
- Infrared spectroscopy correl
- Simplified Infrared Correlation Chart. University of Colorado Boulder.
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- N,N-Dimethylbenzylamine(103-83-3)IR1. ChemicalBook.
- N,N-Dimethylbenzylamine. PubChem.
- Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.
- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
- 2-Methylbenzylamine. PubChem.
- 1-Benzyl-1-phenylhydrazine hydrochloride. NIST WebBook.
- n,n-Dimethylbenzylamine - Optional[
- 1-benzyl-1-phenylhydrazine(614-31-3)ir1. ChemicalBook.
- N,n-dimethylbenzylamine hydrochloride. NIST WebBook.
- The mass spectrum and fragmentation pattern of hydrazone 1.
- Hydrazine, (phenylmethyl)-, hydrochloride (1:1). PubChem.
- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
- The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).
- Benzenamine, N,N-dimethyl-. NIST WebBook.
- N,N-Dimethylbenzylamine(103-83-3) ¹H NMR spectrum. ChemicalBook.
- 2-Methylbenzylamine(89-93-0) ¹H NMR spectrum. ChemicalBook.
- Summary of C13-NMR Interpret
- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
- FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3.
- 13-C NMR Chemical Shift Table. University of California, Los Angeles.
- Showing Compound N,N-Dimethylbenzylamine (FDB012648). FooDB.
- Benzenemethanamine, N,N-dimethyl-. NIST WebBook.
- Benzoyl hydrazine(613-94-5)IR1. ChemicalBook.
- n,n-Dimethylbenzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Dimethylbenzylamine. Wikipedia.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Royal Society of Chemistry.
- N,N-Dimethylbenzylamine. Santa Cruz Biotechnology.
- ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871).
- 2-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Mass Spectrometry - Fragmentation P
- Electronic Supplementary Inform
Sources
- 1. srd.nist.gov [srd.nist.gov]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]
- 4. N,N-Dimethylbenzylamine(103-83-3) 1H NMR [m.chemicalbook.com]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 2-Dimethylaminobenzylhydrazine Dihydrochloride for Enhanced Mass Spectrometric Analysis of Carbonyl-Containing Compounds
Introduction: The Challenge of Carbonyl Analysis in Mass Spectrometry
Carbonyl compounds, including aldehydes and ketones, are a vast and biologically significant class of molecules. They are involved in numerous metabolic pathways, cellular signaling, and are often biomarkers for various disease states. However, their analysis by mass spectrometry (MS), particularly using electrospray ionization (ESI), presents significant challenges. Many carbonyl-containing molecules lack easily ionizable functional groups, leading to poor sensitivity and unreliable quantification. Furthermore, their relatively low molecular weights can place them in regions of the mass spectrum with high chemical noise, further complicating detection.
Chemical derivatization offers a powerful solution to these analytical hurdles. By reacting the carbonyl group with a carefully selected reagent, a "tag" can be introduced that imparts desirable analytical characteristics. 2-Dimethylaminobenzylhydrazine dihydrochloride is a specialized derivatization agent designed to enhance the mass spectrometric detection of aldehydes and ketones. It functions as a "charge-tagging" reagent, introducing a permanently charged or readily ionizable moiety, thereby dramatically improving ionization efficiency and analytical sensitivity.
Principle of Derivatization with 2-Dimethylaminobenzylhydrazine
2-Dimethylaminobenzylhydrazine is a hydrazine-based reagent that undergoes a classic nucleophilic addition-elimination reaction with aldehydes and ketones to form a stable hydrazone derivative.[1][2][3] The key to its efficacy lies in the 2-dimethylaminobenzyl group. The tertiary amine in this group has a high proton affinity and is readily protonated under the acidic conditions typically used for ESI-MS analysis, creating a positively charged derivative. This pre-charged tag significantly enhances the analyte's response in the mass spectrometer.
This strategy is analogous to the well-established use of Girard's reagents (such as Girard's Reagent T and P), which contain a quaternary ammonium or pyridinium group, respectively, to improve the detection of steroids and other carbonyl-containing compounds.[4][5][6][7] The derivatization with 2-Dimethylaminobenzylhydrazine not only increases sensitivity but also shifts the mass of the analyte to a higher m/z region, potentially moving it out of the low-mass interference zone.
Reaction Mechanism
The derivatization proceeds in two main steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine moiety of 2-Dimethylaminobenzylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the analyte. This breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate.[3][8]
-
Elimination (Dehydration): The intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, resulting in the final hydrazone product. This reaction is typically catalyzed by a small amount of acid.[9]
Caption: Reaction of an aldehyde or ketone with 2-Dimethylaminobenzylhydrazine to form a stable hydrazone.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldehyde/Ketone standards and samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (or Formic acid)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Autosampler vials
Protocol 1: Derivatization of Carbonyl Standards
This protocol is for the initial evaluation of the derivatization reaction with pure standards.
-
Prepare Reagent Solution: Dissolve this compound in methanol to a final concentration of 10 mg/mL.
-
Prepare Standard Solution: Dissolve the carbonyl standard (e.g., an aldehyde or ketone) in methanol or acetonitrile to a concentration of 1 mg/mL.
-
Reaction: In a microcentrifuge tube, combine 50 µL of the standard solution with 100 µL of the derivatization reagent solution. Add 5 µL of acetic acid to catalyze the reaction.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes. Reaction conditions may need optimization for specific analytes.[10]
-
Sample Preparation for LC-MS: After incubation, allow the mixture to cool to room temperature. Dilute the sample 1:100 (or as needed for your instrument's sensitivity) with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Inject the diluted sample into the LC-MS system.
Protocol 2: Derivatization in a Biological Matrix (e.g., Plasma)
This protocol outlines the derivatization of carbonyls in a complex biological sample, requiring a protein precipitation step.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Protein Removal: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of methanol. Add 100 µL of the 10 mg/mL 2-Dimethylaminobenzylhydrazine solution and 5 µL of acetic acid.
-
Incubation: Vortex and incubate at 60°C for 60 minutes.
-
Final Sample Preparation: Cool the sample, then add 845 µL of water with 0.1% formic acid to bring the final volume to 1 mL. Centrifuge to pellet any precipitate before transferring to an autosampler vial.
-
Analysis: Inject into the LC-MS system.
| Parameter | Condition | Rationale |
| Solvent | Methanol or Acetonitrile | Good solubility for both the reagent and a wide range of analytes. |
| Catalyst | Acetic Acid (or Formic Acid) | An acidic environment is required to facilitate the dehydration step of the hydrazone formation.[9] |
| Temperature | 60°C | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe without degrading most analytes. |
| Time | 60 minutes | Typically sufficient for the reaction to proceed to completion. May be optimized for specific analytes. |
| Reagent Ratio | Excess derivatizing agent | Ensures complete derivatization of the target analyte. |
Table 1: Recommended Reaction Conditions for Derivatization.
Mass Spectrometry and Data Analysis
LC-MS/MS Parameters
-
Column: A standard C18 reversed-phase column is suitable for separating the derivatized analytes.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended. The formic acid ensures the tertiary amine on the derivatization tag remains protonated.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the derivatized analyte. A characteristic product ion resulting from the fragmentation of the 2-dimethylaminobenzylhydrazine tag should be selected for high sensitivity and specificity.
| Analyte (Example) | Molecular Weight (Da) | Derivatized [M+H]⁺ (m/z) | Mass Shift (Da) |
| Formaldehyde | 30.03 | 208.15 | 178.12 |
| Acetone | 58.08 | 236.18 | 178.12 |
| Hexanal | 100.16 | 278.25 | 178.12 |
Table 2: Expected Mass Shifts for Common Carbonyls.
Caption: Workflow for the derivatization and analysis of carbonyl compounds in biological samples.
Advantages and Trustworthiness
The use of this compound as a derivatization agent provides a self-validating system for the analysis of carbonyls:
-
Enhanced Sensitivity: The introduction of a readily ionizable group can increase signal intensity by several orders of magnitude, allowing for the detection of low-abundance analytes.[10]
-
Improved Specificity: MRM analysis of a specific precursor-product ion transition for the derivatized analyte provides high selectivity, reducing the likelihood of false positives.
-
Structural Confirmation: The consistent mass shift observed upon derivatization confirms the presence of a carbonyl group in the analyte.
-
Robustness: Hydrazone formation is a well-characterized and robust chemical reaction, leading to reproducible results.[1][11]
Conclusion
This compound is a highly effective derivatization agent for the sensitive and specific analysis of aldehydes and ketones by LC-MS/MS. By introducing a "charge tag" onto otherwise difficult-to-ionize molecules, this reagent overcomes common challenges in carbonyl analysis. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a wide range of carbonyl-containing compounds.
References
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (n.d.). American Society for Biochemistry and Molecular Biology. Retrieved from [Link]
-
Derivatization in Mass Spectrometry. (2010, November 1). Spectroscopy Online. Retrieved from [Link]
-
Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. (2023, May 21). ResearchGate. Retrieved from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose. (n.d.). PubMed. Retrieved from [Link]
-
The mechanism for the reaction between the carbonyl group and 2,4-dinitrophenylhydrazine. (n.d.). ResearchGate. Retrieved from [Link]
-
addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
-
Carbonyl Reactions for the DAT. (2024, August 8). Shemmassian Academic Consulting. Retrieved from [Link]
-
Addition of carbon nucleophiles to aldehydes and ketones. (n.d.). Khan Academy. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyl Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Khan Academy [khanacademy.org]
- 9. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Labeling of Carbonyl Compounds in Proteins using Hydrazine-Based Reagents
Introduction: The Significance of Protein Carbonylation
Protein carbonylation is an irreversible post-translational modification that serves as a major biomarker for oxidative stress.[1][2] This modification arises from the direct oxidation of certain amino acid side chains (proline, arginine, lysine, and threonine) or through secondary reactions with reactive carbonyl species generated from lipid peroxidation.[2] The accumulation of carbonylated proteins is implicated in the pathogenesis of numerous age-related diseases, including Alzheimer's disease, and in cellular dysfunction.[2][3] Consequently, the accurate detection and quantification of protein carbonyls are crucial for researchers in basic science and drug development to understand disease mechanisms and evaluate the efficacy of therapeutic interventions.
Hydrazine derivatives are powerful tools for the detection of protein carbonyls due to their ability to form stable hydrazone adducts with aldehydes and ketones.[4][5] This application note provides a comprehensive guide to the principles and methodologies for labeling protein carbonyls using hydrazine-based reagents, with a primary focus on the widely utilized 2,4-dinitrophenylhydrazine (DNPH) as a model compound. The principles and protocols described herein can be adapted for other hydrazine derivatives, such as the titular 2-Dimethylaminobenzylhydrazine dihydrochloride, with appropriate optimization.
Principle of the Method: The Chemistry of Hydrazone Formation
The core of this detection method lies in the nucleophilic addition-elimination reaction between a hydrazine derivative and a carbonyl group (aldehyde or ketone) on a protein.[4][5] Under acidic conditions, the lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone covalent bond.[5]
Figure 1: General reaction mechanism of a hydrazine derivative with a protein carbonyl group to form a stable hydrazone adduct.
The choice of the 'R' group on the hydrazine determines the method of detection. For DNPH, the dinitrophenyl group can be detected spectrophotometrically or immunologically.[3][6] For fluorescent hydrazine probes, the 'R' group is a fluorophore, enabling sensitive detection by fluorescence.[7][8] For mass spectrometry applications, the 'R' group can be designed to enhance ionization or introduce a mass tag for quantification.
PART 1: Spectrophotometric Quantification of Protein Carbonyls using DNPH
This protocol is a widely used method for the global quantification of protein carbonylation in a sample.[3][6]
Materials and Reagents
-
DNPH Solution (10 mM): Dissolve 2,4-dinitrophenylhydrazine in a strong acid like 2 M HCl. Note: DNPH solutions in acid are not stable long-term and should be prepared fresh regularly.[3][9]
-
Trichloroacetic Acid (TCA) Solutions: 20% (w/v) and 10% (w/v) in water.
-
Ethyl Acetate/Ethanol (1:1 v/v): For washing the protein pellet.
-
Guanidine Hydrochloride (6 M): For solubilizing the protein pellet.
-
Phosphate Buffered Saline (PBS)
-
Streptomycin Sulfate (optional): For removal of nucleic acids.[1]
-
Protein sample (e.g., cell lysate, tissue homogenate, plasma).
Experimental Protocol
Figure 2: Workflow for the spectrophotometric detection of protein carbonyls using DNPH.
Step-by-Step Methodology:
-
Sample Preparation:
-
Adjust the protein concentration of your sample to 1-5 mg/mL in a suitable buffer.
-
Crucial Step - Nucleic Acid Removal: Nucleic acids can react with DNPH and lead to an overestimation of protein carbonyls.[1][10] If high nucleic acid content is suspected, add streptomycin sulfate to a final concentration of 1% and incubate for 15 minutes on ice. Centrifuge at 10,000 x g for 10 minutes to pellet the nucleic acids and collect the supernatant containing the protein.
-
-
Derivatization:
-
For each sample, prepare a control tube.
-
To the sample tube, add an equal volume of 10 mM DNPH in 2 M HCl.
-
To the control tube, add an equal volume of 2 M HCl without DNPH.
-
Incubate all tubes in the dark at room temperature for 1 hour with occasional vortexing.
-
-
Protein Precipitation and Washing:
-
Add an equal volume of 20% TCA to each tube.
-
Incubate on ice for 10 minutes to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet by adding 1 mL of 10% TCA, vortexing, and centrifuging again. Discard the supernatant.
-
Wash the pellet with 1 mL of ethyl acetate/ethanol (1:1) to remove any free DNPH. Vortex and centrifuge. Repeat this wash step at least twice.
-
-
Solubilization and Measurement:
-
After the final wash, briefly air-dry the pellet.
-
Resuspend the pellet in 500 µL of 6 M guanidine hydrochloride. This may require vortexing and incubation at 37°C for 15-30 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorption for the hydrazone, which is typically around 370 nm.[3] Use the control sample as a blank.
-
Data Analysis
The carbonyl content is calculated using the Beer-Lambert law:
Carbonyl Content (nmol/mg) = (Absorbance at 370 nm / ε) * (1 / Protein Concentration in mg/mL) * 10^6
Where ε is the molar extinction coefficient of the dinitrophenylhydrazone, which is approximately 22,000 M⁻¹cm⁻¹.[11]
PART 2: Immunoblot Detection of Carbonylated Proteins (OxyBlot)
For a more sensitive and protein-specific analysis, immunoblotting with an anti-DNPH antibody can be employed.[3][6]
Protocol Overview
-
Derivatization: React your protein samples with DNPH as described in the spectrophotometric protocol (Step 2).
-
Neutralization: After derivatization, neutralize the samples with a neutralization buffer.
-
SDS-PAGE and Western Blotting:
-
Separate the derivatized proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate with a primary antibody specific for the dinitrophenyl moiety.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
This method allows for the visualization of the overall carbonylation level and the identification of specific proteins that are highly carbonylated.
PART 3: Mass Spectrometry-Based Analysis
Mass spectrometry (MS) offers the most detailed information, enabling the identification of specific carbonylated proteins and the precise location of the modification.[6][12]
Workflow for MS Analysis
Figure 3: General workflow for the mass spectrometry-based analysis of protein carbonylation.
Key Considerations for MS Analysis:
-
Hydrazine Reagent Choice: Reagents can be chosen to introduce specific functionalities, such as biotin for enrichment or isotopic labels for quantitative proteomics.[13]
-
Hydrazone Stability: For some MS fragmentation techniques, the hydrazone bond may be labile. Reduction of the hydrazone to a more stable hydrazine linkage using a mild reducing agent like sodium cyanoborohydride can be beneficial.[14]
-
Data Analysis: The mass shift corresponding to the addition of the hydrazine reagent needs to be specified in the database search parameters to identify the modified peptides.
Considerations for Using this compound
While specific protocols for this compound are not widely published, the following considerations should be taken into account when adapting the general hydrazine-based protocols:
-
Solubility and Stability: Determine the optimal solvent and storage conditions for the reagent. Dihydrochloride salts are generally water-soluble.
-
Reaction Conditions: Optimize the pH, temperature, and incubation time for the derivatization reaction. The dimethylamino group may influence the reactivity of the hydrazine.
-
Detection Method: The dimethylaminobenzyl moiety does not have a strong chromophore for spectrophotometric detection in the visible range. Therefore, this reagent is likely intended for mass spectrometry-based detection, where the added mass can be used for identification, or for potential development of specific antibodies.
-
MS Fragmentation: The fragmentation pattern of peptides labeled with this reagent in MS/MS experiments should be characterized to ensure confident identification.
Troubleshooting and Scientific Integrity
| Issue | Potential Cause | Solution |
| High background in spectrophotometric assay | Incomplete removal of free DNPH. | Increase the number and thoroughness of the ethyl acetate/ethanol wash steps. |
| Overestimation of carbonyl content | Nucleic acid contamination.[1] | Treat samples with streptomycin sulfate or DNase/RNase prior to derivatization.[1] |
| Presence of other chromophores absorbing near 370 nm.[3][9] | Include an acetone wash step to remove interfering chromophores.[3] | |
| Low signal in immunoblot | Inefficient derivatization. | Optimize DNPH concentration, incubation time, and pH. |
| Poor antibody quality. | Use a high-quality, validated anti-DNPH antibody. | |
| Irreproducible results | Instability of DNPH stock solution.[3][9] | Prepare fresh DNPH solution regularly. |
| Inconsistent sample handling. | Ensure all samples are processed promptly and consistently to avoid artifactual oxidation.[1] |
Conclusion
The detection of protein carbonylation is a cornerstone of oxidative stress research. Hydrazine-based reagents provide a robust chemical platform for the sensitive and specific labeling of protein carbonyls. While DNPH remains a widely used reagent with well-established protocols for spectrophotometric and immunological detection, the principles outlined in this guide provide a framework for the application and optimization of other hydrazine derivatives, including this compound, particularly for advanced mass spectrometry-based proteomics. By understanding the chemistry, adhering to rigorous protocols, and being mindful of potential artifacts, researchers can confidently and accurately measure this critical marker of oxidative damage.
References
-
Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (URL: [Link])
-
Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine - PMC - NIH. (URL: [Link])
-
OxiSelect™ Protein Carbonyl Spectrophotometric Assay - Cell Biolabs, Inc. (URL: [Link])
-
Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. (URL: [Link])
-
Analysis of protein carbonylation — pitfalls and promise in commonly used methods - SciSpace. (URL: [Link])
-
Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. (URL: [Link])
-
Reagents Storage and stability . Precautions and warnings - Labtest. (URL: [Link])
-
Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - NIH. (URL: [Link])
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC - NIH. (URL: [Link])
-
Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed. (URL: [Link])
-
Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC - PubMed Central. (URL: [Link])
-
Mechanism of the reaction of DNPH with protein and cell wall polysaccharide (cellulose) carbonyls upon application of the ntrDNPH assay. - ResearchGate. (URL: [Link])
-
A step-by-step protocol for assaying protein carbonylation in biological samples. (URL: [Link])
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (URL: [Link])
-
Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. (URL: [Link])
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed. (URL: [Link])
-
The mechanism for the reaction between the carbonyl group and 2,4-dinitrophenylhydrazine. - ResearchGate. (URL: [Link])
-
Protein Carbonyl Protocol - MMPC. (URL: [Link])
-
(PDF) Protein carbonylation: Avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. (URL: [Link])
-
Protein Carbonylation - PMC - NIH. (URL: [Link])
-
A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed. (URL: [Link])
-
Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase - PubMed. (URL: [Link])
-
Two-dimensional gel electrophoretic detection of protein carbonyls derivatized with biotin-hydrazide - PMC - NIH. (URL: [Link])
-
Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed. (URL: [Link])
-
The reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds - ResearchGate. (URL: [Link])
-
Mass Spectrometry (II) Application on protein analysis - TIGP. (URL: [Link])
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics - NeurIPS. (URL: [Link])
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (URL: [Link])
-
Stability of reacted reagent strips (Chemstrips) for blood glucose determinations - PubMed. (URL: [Link])
-
EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents - CLSI. (URL: [Link])
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. Two-dimensional gel electrophoretic detection of protein carbonyls derivatized with biotin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Use of 2-Dimethylaminobenzylhydrazine Dihydrochloride in Heterocyclic Chemistry
Introduction: The Versatility of Substituted Hydrazines in Medicinal Chemistry
Substituted hydrazines are foundational reagents in the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that forms the backbone of a vast array of pharmaceuticals. The unique reactivity of the hydrazine moiety, characterized by its nucleophilicity and its ability to undergo condensation and cyclization reactions, allows for the construction of diverse and complex molecular architectures. Among these, 2-Dimethylaminobenzylhydrazine dihydrochloride presents itself as a valuable building block. The presence of the dimethylaminobenzyl group can influence the electronic properties of the hydrazine, potentially modulating its reactivity and imparting specific physicochemical properties to the resulting heterocyclic products, which can be advantageous in drug design and development.
This guide provides an in-depth exploration of the experimental procedures for key reactions involving this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. The protocols detailed herein are based on well-established synthetic transformations of substituted hydrazines and have been adapted to the specific characteristics of this reagent.
Core Reactions and Synthetic Protocols
The primary utility of this compound lies in its application as a precursor for the synthesis of various heterocyclic systems. This section details the experimental protocols for three major classes of reactions: the Fischer Indole Synthesis, the Knorr Pyrazole Synthesis, and the synthesis of Pyridazinone derivatives.
The Fischer Indole Synthesis: A Gateway to Bioactive Indoles
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[1] The electron-donating nature of the 2-dimethylaminobenzyl substituent is anticipated to facilitate the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis.[3]
Underlying Principle: The reaction proceeds via the initial formation of a hydrazone between 2-Dimethylaminobenzylhydrazine and a carbonyl compound. Under acidic conditions, this intermediate tautomerizes to an ene-hydrazine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][4]
Experimental Protocol (Adapted from established procedures for substituted phenylhydrazines[3][4]):
Step 1: Hydrazone Formation (In situ)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone. The dihydrochloride salt will likely react with the acetic acid to form the free base of the hydrazine in situ.
Step 2: Indolization
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude indole product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude indole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Carbonyl Reactant | Acid Catalyst | Reaction Time (h) | Expected Product Structure | Potential Yield Range (%) |
| Acetone | Glacial Acetic Acid | 2-4 | 2-Methyl-1-(2-(dimethylaminomethyl)phenyl)-1H-indole | 60-80 |
| Cyclohexanone | Glacial Acetic Acid | 3-5 | 1,2,3,4-Tetrahydro-9-(2-(dimethylaminomethyl)phenyl)-9H-carbazole | 65-85 |
| Propiophenone | Polyphosphoric Acid | 1-2 | 2-Methyl-3-phenyl-1-(2-(dimethylaminomethyl)phenyl)-1H-indole | 55-75 |
Note: Yields are estimated based on similar reactions with other substituted phenylhydrazines and may vary.
Visualization of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer Indole Synthesis.
Knorr Pyrazole Synthesis: Accessing Five-Membered Heterocycles
The Knorr pyrazole synthesis is a fundamental reaction for the construction of pyrazole rings, which are prevalent in a number of pharmaceuticals with a wide range of biological activities.[5] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[6]
Underlying Principle: The reaction is initiated by the condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[6]
Experimental Protocol (Adapted from established procedures for substituted hydrazines[5][7]):
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or hydrochloric acid, if not using glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration and washed with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude pyrazole derivative by recrystallization or column chromatography.
Data Presentation:
| 1,3-Dicarbonyl Reactant | Solvent | Catalyst | Expected Product Structure | Potential Yield Range (%) |
| Ethyl acetoacetate | Ethanol | H₂SO₄ (cat.) | 1-(2-(Dimethylaminomethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one | 70-90 |
| Acetylacetone | Glacial Acetic Acid | - | 1-(2-(Dimethylaminomethyl)phenyl)-3,5-dimethyl-1H-pyrazole | 75-95 |
| Ethyl benzoylacetate | Ethanol | HCl (cat.) | 1-(2-(Dimethylaminomethyl)phenyl)-3-phenyl-1H-pyrazol-5(4H)-one | 65-85 |
Note: Yields are estimated based on similar reactions with other substituted hydrazines and may vary.
Visualization of the Knorr Pyrazole Synthesis Mechanism:
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to exhibit a wide range of biological activities.[8] A common synthetic route to pyridazinones involves the reaction of a hydrazine with a γ-ketoacid.[9]
Underlying Principle: The reaction proceeds through the initial formation of a hydrazone by condensation of the hydrazine with the ketone carbonyl of the γ-ketoacid. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carboxylic acid carbonyl, leading to the formation of the pyridazinone ring after dehydration.[10]
Experimental Protocol (Adapted from established procedures for substituted hydrazines[8][9]):
-
In a round-bottom flask, suspend the γ-ketoacid (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the hydrochloride salt.
-
Extract the product with an organic solvent like chloroform or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting pyridazinone derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Presentation:
| γ-Ketoacid Reactant | Solvent | Reaction Time (h) | Expected Product Structure | Potential Yield Range (%) |
| Levulinic acid | Ethanol | 4-6 | 2-(2-(Dimethylaminomethyl)phenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | 60-80 |
| 4-Oxo-4-phenylbutanoic acid | n-Butanol | 5-8 | 2-(2-(Dimethylaminomethyl)phenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 65-85 |
Note: Yields are estimated based on similar reactions with other substituted hydrazines and may vary.
Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound are of significant interest in medicinal chemistry.
-
Indole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11] The indole-3-acetic acid scaffold, for instance, has been explored for various therapeutic applications.[12][13] The incorporation of the N,N-dimethylaminobenzyl moiety may influence the pharmacokinetic properties of the resulting indole derivatives, potentially enhancing their bioavailability or modulating their interaction with biological targets.
-
Pyrazole derivatives are integral components of numerous approved drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects.[5] The ability to readily synthesize substituted pyrazoles using the Knorr synthesis makes this compound a valuable tool for generating libraries of novel compounds for biological screening.
-
Pyridazinone derivatives have been investigated for their cardiovascular, anti-inflammatory, and anticancer activities.[8] The synthesis of pyridazinones from this compound provides a direct route to novel compounds with potential therapeutic value.
The presence of the dimethylamino group, in particular, is a common feature in many FDA-approved drugs, often contributing to improved solubility and the ability to form salts, which is crucial for drug formulation.
Safety Precautions
Hydrazine derivatives are potentially hazardous and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reaction products.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The adapted protocols provided in this guide for the Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone formation offer a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic incorporation of the 2-dimethylaminobenzyl moiety has the potential to yield novel derivatives with enhanced pharmacological profiles, making this reagent a significant tool in the arsenal of medicinal chemists and drug development professionals.
References
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
MDPI. (2014). New 3H-Indole Synthesis by Fischer’s Method. Part I. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Semantic Scholar. (2014). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular A. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Springer. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. [Link]
- Google Patents. (n.d.).
-
Sci-Hub. (n.d.). ChemInform Abstract: Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. [Link]
-
Semantic Scholar. (2022). Indolyl-3-Acetic Acid for Medical Use (Review). [Link]
-
National Center for Biotechnology Information. (2015). Biomedical Importance of Indoles. [Link]
-
RSC Publishing. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
Preprints.org. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
-
National Center for Biotechnology Information. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
MDPI. (n.d.). Special Issue : Advances in the Synthesis of Natural Bioactive Compounds. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. jocpr.com [jocpr.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 13. Indolyl-3-Acetic Acid for Medical Use (Review) | Semantic Scholar [semanticscholar.org]
Application Note: Analytical Methods for the Detection of 2-Dimethylaminobenzylhydrazine Dihydrochloride
Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the quantitative and qualitative detection of 2-Dimethylaminobenzylhydrazine dihydrochloride. Intended for researchers, quality control analysts, and drug development professionals, this note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The narrative emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction and Significance
This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. As a hydrazine derivative, it falls under a class of compounds that are often scrutinized by regulatory agencies for potential genotoxicity. Therefore, the development of sensitive, specific, and robust analytical methods for its detection and quantification is critical for ensuring drug safety and meeting stringent regulatory requirements.
This guide provides a multi-tiered analytical approach, from rapid screening to highly specific quantification, to empower scientists with the necessary tools to control this impurity in active pharmaceutical ingredients (APIs) and drug products.
Physicochemical Properties and Analytical Considerations
Understanding the fundamental properties of the analyte is paramount for effective method development.
| Property | Value |
| Chemical Formula | C₉H₁₅N₃ · 2HCl |
| Molecular Weight | 238.16 g/mol |
| CAS Number | 849021-12-1[1] |
| Appearance | Solid (Typical) |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Key Analytical Challenges & Strategies:
-
Polarity and Volatility: As a dihydrochloride salt, the compound is non-volatile and highly polar, making direct GC analysis unsuitable. Chromatographic methods must be adapted, either by using aqueous mobile phases (HPLC) or by converting the analyte into a volatile derivative (GC).
-
Reactivity: The hydrazine moiety (-NHNH₂) is nucleophilic and susceptible to oxidation. Sample preparation and storage conditions must be carefully controlled to prevent degradation. Studies on similar hydrazine compounds show significant degradation in alkaline environments.[2]
-
Detection: The benzyl group provides a UV chromophore, making HPLC with UV detection a viable strategy. For trace-level analysis, the high sensitivity and specificity of mass spectrometry are advantageous.
General Analytical Workflow
A systematic approach is essential for reliable analysis. The following workflow outlines the critical stages from sample handling to data interpretation, applicable to all subsequent methods.
Caption: High-level overview of the analytical workflow.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine quantification in drug substances and formulations due to its robustness and simplicity. It leverages the inherent UV absorbance of the analyte's aromatic ring.
Principle: The analyte is separated from the sample matrix on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocol
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Reagent grade water
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas before use.
-
Rationale: The acidic buffer ensures that the analyte, a basic compound, is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Standard Solution (10 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent (Mobile Phase) to get a 100 µg/mL stock. Dilute 10.0 mL of this stock to 100.0 mL with diluent.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 1 mg of the analyte and dissolve in 100.0 mL of diluent. Further dilution may be necessary to bring the concentration within the calibration range.
-
Chromatographic Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
Run the analysis under the conditions specified in the table below.
-
Monitor the elution at a wavelength of approximately 230 nm, where the benzyl moiety exhibits strong absorbance.
-
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | ~15 minutes |
Data Analysis:
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Quantification: Calculate the concentration of the analyte in the sample using the external standard method based on peak areas.
Caption: Detailed workflow for the RP-HPLC-UV method.
Method 2: Headspace GC-MS with In-Situ Derivatization
For detecting trace levels of 2-Dimethylaminobenzylhydrazine, such as genotoxic impurity limits (e.g., ppm levels), a highly sensitive and specific method like GC-MS is required. Direct injection is not feasible; therefore, derivatization is mandatory.[5] This protocol uses in-situ derivatization with acetone followed by headspace injection.
Principle: The hydrazine moiety reacts with acetone to form a stable, volatile acetone azine derivative.[6][7] The sample is heated in a sealed vial (headspace), and the vapor containing the derivative is injected into the GC-MS. The derivative is separated chromatographically and detected by the mass spectrometer, providing definitive identification and sensitive quantification.
Experimental Protocol
Instrumentation and Reagents:
-
Gas Chromatograph with a Headspace Autosampler and Mass Spectrometric Detector (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Dimethyl Sulfoxide (DMSO)
-
Acetone (GC grade)
-
20 mL Headspace vials with crimp caps.
Procedure:
-
Derivatizing Diluent: Prepare a solution of 5% v/v acetone in DMSO.
-
Standard Solution (1 ppm): Prepare a 100 µg/mL stock solution of the reference standard in DMSO. Dilute this stock solution with the derivatizing diluent to obtain a final concentration of 1 µg/mL (1 ppm).
-
Sample Preparation:
-
Accurately weigh 100 mg of the API or sample into a 20 mL headspace vial.
-
Add 1.0 mL of the derivatizing diluent (5% acetone in DMSO).
-
Immediately seal the vial with a crimp cap.
-
Vortex thoroughly to dissolve the sample.
-
Rationale: DMSO is a high-boiling point solvent that effectively dissolves a wide range of APIs. Acetone serves as both a solvent component and the derivatizing agent.[6] The reaction is rapid and occurs in-situ within the vial.[7]
-
-
GC-MS Analysis: Place the prepared vials in the headspace autosampler and analyze using the parameters below.
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| Headspace Incubation | 90 °C for 15 minutes |
| Loop Temperature | 110 °C |
| Transfer Line Temp | 120 °C |
| GC Inlet Temperature | 250 °C (Split mode, e.g., 10:1) |
| Column | DB-5ms or equivalent |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic derivative ions |
Data Analysis:
-
Identification: Confirm the identity of the derivative peak by its retention time and the presence of characteristic ions in its mass spectrum.
-
Quantification: Create a calibration curve using standards prepared at different concentrations. Quantify the analyte in the sample against this curve. The limit of quantification (LOQ) can be as low as 0.1 ppm.[7]
Caption: Workflow for GC-MS analysis with in-situ derivatization.
Method 3: UV-Visible Spectrophotometry (Colorimetric)
This method offers a simple, rapid, and cost-effective way for screening or for use in environments without access to chromatographic equipment. It relies on a chemical reaction to produce a colored product.
Principle: The method is based on the reaction of the hydrazine group with p-dimethylaminobenzaldehyde (PDAB, or Ehrlich's reagent) in an acidic medium to form a distinctively colored yellow-orange azine chromophore.[8] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
Experimental Protocol
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
p-Dimethylaminobenzaldehyde (PDAB)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
PDAB Reagent Preparation: Dissolve 2 g of PDAB in 100 mL of ethanol containing 10 mL of concentrated HCl. This reagent should be prepared fresh.
-
Standard Curve Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in water.
-
Create a series of dilutions in volumetric flasks to cover the desired range (e.g., 1, 2, 5, 10, 15 µg/mL).
-
-
Sample Preparation: Prepare a solution of the sample in water at a concentration expected to fall within the standard curve range.
-
Color Development:
-
To 5.0 mL of each standard and sample solution in separate test tubes, add 2.0 mL of the PDAB reagent.
-
Mix well and allow the color to develop for 15 minutes at room temperature.
-
Rationale: The acidic environment catalyzes the condensation reaction between the aldehyde of PDAB and the terminal amine of the hydrazine, forming the colored product.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax), typically around 457 nm for this type of derivative.
-
Use a blank solution (5.0 mL water + 2.0 mL PDAB reagent) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its absorbance from the calibration curve.
Comparative Summary of Analytical Methods
| Feature | RP-HPLC-UV | Headspace GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation | Derivatization & GC Separation | Colorimetric Reaction |
| Specificity | High (Separates from matrix) | Very High (Mass-based) | Low to Moderate (Interference prone) |
| Sensitivity (LOD/LOQ) | Low µg/mL range | Sub-ppm (ng/mL) range | Mid-to-high µg/mL range |
| Throughput | Moderate | Low to Moderate | High |
| Cost & Complexity | Moderate | High | Low |
| Primary Use Case | Routine QC, Assay | Trace Impurity Analysis | Rapid Screening, Process Monitoring |
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and quantification in bulk materials, the RP-HPLC-UV method offers a balance of performance, robustness, and accessibility. For the detection of trace-level genotoxic impurities where high sensitivity and unequivocal identification are required, the Headspace GC-MS with derivatization is the authoritative choice. Finally, UV-Visible spectrophotometry provides a simple and rapid tool for screening purposes. Each protocol described herein is built on established analytical principles and provides a solid foundation for method implementation and validation in a regulated laboratory environment.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
Qian, C., Zhang, M., Liu, S., Gou, X., Wang, W., & Hu, G. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se pu = Chinese journal of chromatography, 39(7), 750–757. [Link]
-
Sznitowska, M., Klunder, M., & Placzek, M. (2016). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 21(11), 1572. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Dai, Y., Whittal, R. M., & Li, L. (1999). Two-layer sample preparation: a method for MALDI-MS analysis of complex peptide and protein mixtures. Analytical chemistry, 71(5), 1087–1091. [Link]
-
Narayana, B., & Cherian, T. (2005). Spectrophotometric Determination of Hydrazine. Analytical Letters, 38(11), 1801-1809. [Link]
- Google Patents. (2014). CN103698459A - Detecting method of free hydrazine in drug.
-
Rabilloud, T. (2009). Sample preparation guidelines for two-dimensional electrophoresis. Methods in molecular biology (Clifton, N.J.), 519, 327–342. [Link]
-
Naveed, S., & Qamar, F. (2014). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. Journal of Applied Pharmaceutical Science, 4(11), 083-086. [Link]
-
Sun, M., & Bai, L. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(2), 529–533. [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samples. [Link]
-
ResearchGate. (n.d.). Forced Degradation Study of Diphenhydramine HCl. [Link]
-
Watt, G. W., & Chrisp, J. D. (1952). Spectrophotometric Method for Determination of Hydrazine. Analytical Chemistry, 24(12), 2006–2008. [Link]
-
Zhang, Z. Y., & Zhou, T. H. (1993). [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. Yao xue xue bao = Acta pharmaceutica Sinica, 28(1), 58–61. [Link]
-
Gousia, P., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7799. [Link]
-
Journal of Young Pharmacists. (2011). Quantitative Analysis of Manidipine Dihydrochloride in Bulk and Synthetic Mixtures by Visible Spectrophotometry. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. [Link]
-
Walash, M. I., et al. (2009). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 17(1). [Link]
-
ResearchGate. (n.d.). Stability and Degradation Studies for Drug and Drug Product. [Link]
-
Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International, 105(4), 979–985. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Chemistry Central journal, 5, 79. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. sielc.com [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for Hydrazine-Based Chemical Probes in Cellular Imaging of Monoamine Oxidase Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Pursuit of Dynamic Cellular Processes
The ability to visualize and quantify enzymatic activity within living cells is paramount for advancing our understanding of cellular signaling, disease pathology, and for the development of novel therapeutics. Monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters, are of significant interest in neuroscience and oncology.[1] Fluorescent chemical probes offer a powerful tool for the real-time, spatiotemporal analysis of MAO activity in live-cell models.
The Scientific Foundation: Mechanism of Action
Hydrazine-based probes for MAO detection are ingeniously designed to be "pro-fluorescent," meaning they are initially non-fluorescent and only emit a signal upon enzymatic turnover. This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in the complex cellular environment.
The core mechanism relies on the catalytic activity of MAOs, which are flavin-containing enzymes located on the outer mitochondrial membrane.[1] These enzymes catalyze the oxidative deamination of their substrates. In the case of a hydrazine-based probe, the MAO enzyme oxidizes the hydrazine moiety, initiating a cascade of chemical reactions that ultimately release a fluorescent reporter molecule.[2][3][4]
A common strategy involves an oxidation and β-elimination mechanism.[2][3][4] The MAO-catalyzed oxidation of the hydrazine leads to the formation of an unstable intermediate. This intermediate then undergoes a spontaneous β-elimination reaction, cleaving the molecule and liberating a highly fluorescent species.
Caption: A typical workflow for live-cell imaging with a hydrazine-based MAO probe.
Controls and Data Interpretation
-
Negative Control: Image unstained cells to determine the level of autofluorescence.
-
Inhibitor Control: As part of the validation, pre-treat cells with an appropriate MAO inhibitor before probe loading to confirm that the signal is MAO-dependent.
-
Data Quantification: Use image analysis software to quantify the fluorescence intensity in individual cells or regions of interest.
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM (to be optimized) | Balances signal intensity with potential cytotoxicity. |
| Incubation Time | 30-60 minutes (to be optimized) | Allows for sufficient probe uptake and enzymatic turnover. |
| Imaging Temperature | 37°C | Maintains cell viability and normal enzyme kinetics. |
| Excitation/Emission | Dependent on the released fluorophore | To be matched with the spectral properties of the fluorescent product. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Low MAO expression in the cell line.- Probe concentration is too low.- Incubation time is too short. | - Use a cell line with known high MAO expression.- Increase probe concentration.- Increase incubation time. |
| High Background | - Incomplete removal of excess probe.- Probe instability and spontaneous hydrolysis. | - Increase the number and duration of washes.- Prepare fresh probe solutions and minimize exposure to light. |
| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged exposure to excitation light. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Minimize exposure time and laser power during imaging. |
Conclusion and Future Perspectives
Hydrazine-based chemical probes represent a valuable class of tools for the investigation of monoamine oxidase activity in living cells. Their "turn-on" fluorescence mechanism offers high sensitivity and allows for the dynamic monitoring of this important enzyme family. While the specific compound 2-Dimethylaminobenzylhydrazine dihydrochloride is not a well-established probe, the principles and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the use of analogous probes in their studies of neurotransmitter metabolism and related pathologies. As probe development continues, we can anticipate even more sophisticated tools with improved specificity, photostability, and multiplexing capabilities, further enhancing our ability to unravel the complexities of cellular function.
References
-
Li, X., Zhang, H., Xie, Y., Hu, Y., Sun, H., & Zhu, Q. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033–2036. [Link]
-
Zhang, J., Wang, D., Pant, A., Liu, J., & Li, Y. (2020). Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. Analytical Chemistry, 92(22), 15194–15201. [Link]
-
Li, X., Zhang, H., Xie, Y., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. CityUHK Scholars. [Link]
-
Li, X., Zhang, H., Xie, Y., Hu, Y., Sun, H., & Zhu, Q. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2036. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 239-261. [Link]
-
Li, X., Zhang, H., Xie, Y., Hu, Y., Sun, H., & Zhu, Q. (2014). Supporting Information for Fluorescent probes for detecting monoamine oxidase activity and cell imaging. The Royal Society of Chemistry. [Link]
-
Valenti, C., et al. (2013). Target validation using in-cell small molecule clickable imaging probes. MedChemComm, 4(12), 1514-1521. [Link]
-
Sarkar, B., et al. (2021). Label-free imaging of neurotransmitters in live brain tissue by multi-photon ultraviolet microscopy. Neuronal Signaling, 5(3), NS20210011. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Tan, W., Parpura, V., Haydon, P. G., & Yeung, E. S. (1995). Neurotransmitter imaging in living cells based on native fluorescence detection. Analytical chemistry, 67(15), 2575–2579. [Link]
-
Valenti, C., et al. (2013). Target validation using in-cell small molecule clickable imaging probes. RSC Publishing. [Link]
-
Wang, F., et al. (2020). Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor. Analytical Chemistry, 92(22), 15194–15201. [Link]
-
Lee, J., et al. (2022). Imaging neurotransmitter transport in live cells with stimulated Raman scattering microscopy. arXiv preprint arXiv:2205.05798. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]
-
Wang, Y., et al. (2016). A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. Journal of pharmacological and toxicological methods, 82, 10-15. [Link]
-
Patsnap. (2024). What is Ethylenediamine Dihydrochloride used for?. Patsnap Synapse. [Link]
-
Sedgwick, A. C., et al. (2021). Microglia specific fluorescent probes for live cell imaging. Chemical Communications, 57(58), 7132-7135. [Link]
-
Ether, D. J., et al. (2022). Polymer dots and glassy organic dots using dibenzodipyridophenazine dyes as water-dispersible TADF probes for cellular imaging. Materials Advances, 3(18), 7085-7092. [Link]
-
Liu, Y., et al. (2017). Cell-permeable organic fluorescent probes for live-cell long-term super-resolution imaging reveal lysosome-mitochondrion interactions. Nature communications, 8(1), 1307. [Link]
-
Kim, S., et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Biosensors, 13(3), 389. [Link]
-
Valm, A. M., et al. (2019). Multispectral live-cell imaging. Current protocols in cell biology, 84(1), e86. [Link]
-
Li, Y., et al. (2022). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. International journal of molecular sciences, 23(20), 12403. [Link]
-
Pokhrel, N., et al. (2022). Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease. PLoS One, 17(1), e0262127. [Link]
-
Meimetis, L. G., et al. (2016). Fluorescent Vinblastine Probes for Live Cell Imaging. Chemical communications (Cambridge, England), 52(64), 9953–9956. [Link]
-
REPROCELL. (n.d.). Alvetex Scaffold Protocol: Live Cell Imaging (Confocal Microscopy). [Link]
-
Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. [Link]
-
Wang, Y., et al. (2016). A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. Semantic Scholar. [Link]
-
Theobald, D. S., et al. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Forensic science international, 169(2-3), 123–130. [Link]
- Совместное украинско-бельгийское химическое предприятие "ИнтерХим". (1999). Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.
-
de Souza, A. C. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1431–1443. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylenediamine Dihydrochloride. PubChem. [Link]
-
VJHemOnc. (2019, February 26). Histamine dihydrochloride and IL-2 for AML: impacts for relapse risk and survival [Video]. YouTube. [Link]
Sources
- 1. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assay Development with 2-Dimethylaminobenzylhydrazine Dihydrochloride
Introduction: A Modern Tool for Aldehyde Quantification in Enzymatic Assays
In the dynamic landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount. Many critical enzyme classes, including monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidases (SSAO), catalyze the oxidative deamination of primary amines, producing corresponding aldehydes as a key product.[1][2] The quantification of these aldehydes provides a direct and reliable measure of enzyme activity. While various methods for aldehyde detection exist, such as those employing 2,4-dinitrophenylhydrazine (DNPH), they can present challenges in terms of sensitivity and workflow complexity.[3][4][5][6]
This guide introduces 2-Dimethylaminobenzylhydrazine dihydrochloride (2-DABH) , a derivatizing agent designed for the sensitive spectrophotometric or fluorometric detection of aldehydes. The presence of the dimethylamino group on the benzene ring is anticipated to enhance the spectroscopic properties of the resulting hydrazone, offering a potential advantage in assay sensitivity. These application notes provide a comprehensive framework for developing robust and reliable assays utilizing 2-DABH, with a particular focus on its application in studying amine oxidase enzymes.
Scientific Principles and Assay Logic
The core of the 2-DABH assay lies in the chemical reaction between a hydrazine and an aldehyde to form a stable hydrazone. This fundamental reaction provides the basis for a quantitative measurement of enzymatically generated aldehydes.
Mechanism of Action: The Hydrazone Formation
The reaction between 2-DABH and an aldehyde proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine group of 2-DABH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone. The extended conjugation in the resulting hydrazone molecule is responsible for its chromogenic or fluorogenic properties.
Caption: Reaction of 2-DABH with an aldehyde to form a detectable hydrazone.
Application 1: Spectrophotometric Assay for Monoamine Oxidase (MAO) Activity
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and other biogenic amines. Their dysfunction is implicated in a range of neurological disorders.[7][8][9] MAO inhibitors are a significant class of antidepressants.[7][8][9] The following protocol details a spectrophotometric assay for MAO activity by detecting the aldehyde product of benzylamine oxidation using 2-DABH.
Experimental Workflow
Caption: Workflow for the spectrophotometric MAO assay using 2-DABH.
Detailed Protocol
1. Reagent Preparation:
- MAO Enzyme Preparation: Prepare purified or mitochondrial fractions containing MAO-A or MAO-B in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
- Substrate Solution (Benzylamine): Prepare a stock solution of benzylamine in the assay buffer. The final concentration in the assay will need to be optimized but a starting point of 1-5 mM is recommended.
- 2-DABH Reagent: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and acidic water.
- Stopping Reagent: An acidic solution (e.g., 1 M HCl) to stop the enzymatic reaction.
2. Assay Procedure:
- To a microplate well, add the MAO enzyme preparation.
- To initiate the reaction, add the benzylamine substrate solution.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stopping reagent.
- Add the 2-DABH reagent to each well.
- Incubate at room temperature for 10-20 minutes to allow for hydrazone formation and color development.
- Measure the absorbance at the predetermined maximum wavelength (λmax) for the 2-DABH-benzaldehyde hydrazone using a microplate reader.
3. Controls:
- Blank: A reaction mixture without the enzyme to control for non-enzymatic substrate degradation.
- Negative Control: A reaction mixture without the substrate to measure any background signal from the enzyme preparation.
- Positive Control: A known concentration of benzaldehyde to generate a standard curve.
Data Analysis and Interpretation
A standard curve should be generated using known concentrations of the aldehyde product (benzaldehyde). The absorbance values from the experimental samples can then be used to determine the concentration of aldehyde produced, and subsequently, the MAO activity can be calculated and expressed in units such as nmol/min/mg of protein.
| Parameter | Recommended Starting Condition |
| MAO Protein Concentration | 10-50 µ g/well |
| Benzylamine Concentration | 1-5 mM |
| 2-DABH Concentration | 0.5-2 mM |
| Incubation Time (Enzymatic) | 30-60 minutes |
| Incubation Temperature (Enzymatic) | 37°C |
| Incubation Time (Derivatization) | 10-20 minutes |
| Detection Wavelength (λmax) | To be determined experimentally |
Application 2: Fluorometric Assay for Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity
SSAO, also known as vascular adhesion protein-1 (VAP-1), is involved in inflammation and glucose metabolism.[2] Its activity can be assessed by measuring the production of aldehydes from substrates like methylamine or benzylamine. A fluorometric approach using 2-DABH can offer enhanced sensitivity for detecting low levels of SSAO activity.
Experimental Workflow
Caption: Workflow for the fluorometric SSAO assay using 2-DABH.
Detailed Protocol
1. Reagent Preparation:
- SSAO Source: Use plasma, serum, or tissue homogenates known to contain SSAO activity.
- Substrate Solution: Prepare a stock solution of a suitable SSAO substrate, such as benzylamine or methylamine, in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
- 2-DABH Reagent: Prepare a stock solution of 2-DABH in a low-fluorescence solvent.
- MAO Inhibitor: Include a specific MAO inhibitor (e.g., pargyline for MAO-B) if the sample contains significant MAO activity to ensure specificity for SSAO.[7][8][9]
2. Assay Procedure:
- In a black microplate, add the SSAO-containing sample.
- If necessary, pre-incubate with an MAO inhibitor.
- Initiate the reaction by adding the SSAO substrate.
- Incubate at 37°C for a specified time (e.g., 60-120 minutes).
- Add the 2-DABH reagent.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Measure the fluorescence at the optimal excitation and emission wavelengths for the 2-DABH-aldehyde adduct using a fluorescence microplate reader.
3. Controls:
- Blank: Reaction mixture without the SSAO source.
- Negative Control: Reaction mixture without the substrate.
- Inhibitor Control: A reaction containing a specific SSAO inhibitor (e.g., semicarbazide) to confirm the measured activity is due to SSAO.
- Standard Curve: A standard curve generated with known concentrations of the expected aldehyde product.
Data Analysis and Interpretation
Similar to the spectrophotometric assay, a standard curve is essential for quantifying the amount of aldehyde produced. The fluorescence intensity is directly proportional to the concentration of the aldehyde, allowing for the calculation of SSAO activity.
| Parameter | Recommended Starting Condition |
| Sample Volume | 20-50 µL |
| Substrate Concentration | 1-10 mM |
| 2-DABH Concentration | 0.1-1 mM |
| Incubation Time (Enzymatic) | 60-120 minutes |
| Incubation Temperature (Enzymatic) | 37°C |
| Incubation Time (Derivatization) | 15-30 minutes |
| Excitation/Emission Wavelengths | To be determined experimentally |
Assay Optimization and Validation: A Scientist's Perspective
The provided protocols serve as a starting point. As a Senior Application Scientist, I cannot overstate the importance of rigorous optimization and validation for any new assay.
Key Optimization Parameters:
-
Concentration of 2-DABH: The concentration of the derivatizing agent should be in sufficient excess to ensure complete reaction with the generated aldehyde without causing high background signals.
-
pH: The pH of the reaction buffer can influence both enzyme activity and the stability of the hydrazone product.
-
Incubation Times: Both the enzymatic reaction time and the derivatization time should be optimized to achieve a balance between signal intensity and assay throughput.
-
Solvent for 2-DABH: The choice of solvent for dissolving 2-DABH should be compatible with the assay components and should not interfere with the detection method.
Self-Validating Systems: Ensuring Trustworthiness
A robust assay is a self-validating one. This means incorporating controls that confirm the specificity and reliability of the results.
-
Inhibitor Specificity: The use of specific inhibitors for the target enzyme (and for potential interfering enzymes) is crucial for confirming that the detected signal is indeed from the enzyme of interest. For instance, in the SSAO assay, the inclusion of semicarbazide should abolish the signal, while an MAO inhibitor should have a minimal effect.
-
Linearity: The assay should demonstrate a linear relationship between the signal and the concentration of the enzyme or the incubation time within a defined range.
-
Interference Testing: Potential interfering substances in the sample matrix (e.g., other endogenous aldehydes or compounds that react with hydrazines) should be evaluated.[10][11][12][13][14]
Conclusion: Advancing Research with a Novel Reagent
This compound presents a promising tool for the development of sensitive and reliable assays for aldehyde-producing enzymes. The principles and protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this reagent. Through careful optimization and validation, assays utilizing 2-DABH can contribute to a deeper understanding of enzyme function and facilitate the discovery of novel therapeutics.
References
-
BioAssay Systems. Monoamine Oxidase Assay Kit. [Link]
-
CBI. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
Chen, Y., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Cell Factories, 21(1), 105. [Link]
-
Kamil, K., et al. (2024). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. Chemosensors, 12(1), 13. [Link]
-
Wanders, R. J. A., et al. (2012). Optimization of aldehyde derivatization. ResearchGate. [Link]
-
CycLex. HDACs Deacetylase Fluorometric Assay Kit Ver.2. [Link]
-
López-Alarcón, C., et al. (2014). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 19(12), 20458-20473. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Abe, A., & Shayman, J. A. (2020). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. International Journal of Molecular Sciences, 21(3), 999. [Link]
-
Zakaria, S. A., Talal, Z., & Othman, N. S. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 4(2), 114-125. [Link]
-
Brombacher, S., et al. (1996). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection. Analytical Chemistry, 68(19), 3354-3358. [Link]
-
Bencurova, E., et al. (2018). Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. International Journal of Molecular Sciences, 19(12), 3928. [Link]
-
Wang, Y., et al. (2016). A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. Analytical Biochemistry, 512, 18-25. [Link]
-
Harr, K. E. (2012). Method validation: The interference and recovery experiments. ResearchGate. [Link]
-
Guilbault, G. G. (1968). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. Journal of Pharmaceutical Sciences, 57(10), 1633-1643. [Link]
-
Kates, S. A., et al. (2004). Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine. Organic Letters, 6(9), 1461-1463. [Link]
-
Lasch, J., et al. (2003). Fluorometric assays of phospholipase A2 activity with three different substrates in biological samples of patients with schizophrenia. Clinical Chemistry and Laboratory Medicine, 41(9), 1189-1198. [Link]
-
Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Bencurova, E., et al. (2017). The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells. International Journal of Molecular Sciences, 18(11), 2419. [Link]
-
Karon, B. S. (2012). Interference Testing. Clinical Chemistry, 58(8), 1251-1253. [Link]
-
CLSI. Guidelines on Clinical Method Validation & Verification. (2019). [Link]
-
Othman, N. S., et al. (2022). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 4(2), 114-125. [Link]
-
Westgard, J. O., & Quam, E. P. Interference and Recovery Experiments. Westgard QC. [Link]
-
Holt, A., & Palcic, M. M. (1996). Time-dependent activation of the semicarbazide-sensitive amine oxidase (SSAO) from ox lung microsomes. Biochemical Journal, 314(Pt 2), 523-528. [Link]
Sources
- 1. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells [mdpi.com]
- 2. Time-dependent activation of the semicarbazide-sensitive amine oxidase (SSAO) from ox lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sjpas.com [sjpas.com]
- 5. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sjpas.com [sjpas.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 14. westgard.com [westgard.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-Dimethylaminobenzylhydrazine Dihydrochloride Derivatives as Monoamine Oxidase Inhibitors
Introduction: The Significance of Substituted Benzylhydrazines in Neuropharmacology
Hydrazine derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antidepressant, antimicrobial, and anticancer properties.[1][2] Within this class, substituted benzylhydrazines have garnered significant attention, particularly as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolic pathway of neurotransmitters.[3] MAO inhibitors (MAOIs) are an established class of antidepressants, and the development of novel MAOIs with improved selectivity and safety profiles remains an active area of research.[4]
The 2-dimethylaminobenzyl moiety is a compelling structural motif for incorporation into potential MAOI candidates. The dimethylamino group can influence the molecule's basicity, polarity, and ability to interact with biological targets. This guide provides a comprehensive overview of the synthesis of 2-dimethylaminobenzylhydrazine dihydrochloride and its derivatives, with a specific focus on their potential application as MAO inhibitors. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a solid foundation for synthesizing and evaluating this promising class of compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 2-(dimethylamino)benzaldehyde.[5][6] The initial step involves the formation of a hydrazone intermediate, followed by a selective reduction to the desired benzylhydrazine, and concluding with the formation of the dihydrochloride salt for improved stability and handling.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 2-(Dimethylamino)benzaldehyde Hydrazone (Intermediate)
This step involves the condensation reaction between 2-(dimethylamino)benzaldehyde and hydrazine hydrate to form the corresponding hydrazone.[7]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (67.0 mmol) of 2-(dimethylamino)benzaldehyde in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 4.0 mL (82.5 mmol, 1.2 eq) of hydrazine hydrate (99%) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the 2-(dimethylamino)benzaldehyde hydrazone as a crystalline solid.
Part 2: Synthesis of 2-Dimethylaminobenzylhydrazine (Free Base)
The hydrazone intermediate is then reduced to the target benzylhydrazine. Sodium borohydride is a suitable reducing agent for this transformation, offering good selectivity for the C=N double bond.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 9.0 g (55.1 mmol) of the 2-(dimethylamino)benzaldehyde hydrazone in 200 mL of methanol. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled and stirred suspension, add 4.2 g (111.0 mmol, 2.0 eq) of sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-dimethylaminobenzylhydrazine as an oil (the free base).
Part 3: Preparation of this compound
The final step is the conversion of the free base to its dihydrochloride salt to enhance stability and facilitate handling.
Protocol:
-
Dissolution: Dissolve the crude 2-dimethylaminobenzylhydrazine free base in 100 mL of anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a saturated solution of HCl in ethanol dropwise, until the solution is acidic to litmus paper. A white precipitate will form.
-
Isolation: Continue stirring in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold anhydrous ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 40 °C to a constant weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Hydrazone Intermediate | C₉H₁₃N₃ | 163.22 | 85-95 | White to pale yellow solid |
| Free Base | C₉H₁₅N₃ | 165.24 | 75-85 (from hydrazone) | Colorless to pale yellow oil |
| Dihydrochloride Salt | C₉H₁₇Cl₂N₃ | 238.16 | 90-98 (from free base) | White crystalline solid |
Application: Evaluation of MAO-A and MAO-B Inhibitory Activity
The synthesized this compound and its derivatives can be evaluated for their ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B.[8] A common method for this is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[9]
Workflow for MAO Inhibitory Assay
Caption: Workflow for the fluorometric MAO inhibitory assay.
Protocol for MAO Inhibitory Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Synthesized test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and reference inhibitors in DMSO. Further dilute with Assay Buffer to achieve a range of final assay concentrations.
-
Reaction Mixture: In the wells of the microplate, add:
-
50 µL of Assay Buffer
-
10 µL of test compound solution (or reference inhibitor/vehicle control)
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation: To each well, add 20 µL of a solution containing the MAO substrate, Amplex® Red reagent, and HRP in Assay Buffer.
-
Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission detection at ~585 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Synthesis of N'-Substituted Derivatives
To explore structure-activity relationships, N'-substituted derivatives of 2-dimethylaminobenzylhydrazine can be synthesized. A straightforward approach is the reductive amination with various aldehydes or ketones.
General Protocol for N'-Alkylation/Arylation
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 2-dimethylaminobenzylhydrazine free base and 1.1 eq of the desired aldehyde or ketone in methanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 2-4 hours to form the corresponding hydrazone.
-
Reduction: Cool the mixture to 0 °C and add 2.0 eq of sodium borohydride portion-wise.
-
Work-up and Purification: Follow the work-up procedure described for the synthesis of the parent free base. The final product can be purified by column chromatography if necessary and then converted to its dihydrochloride salt.
This modular approach allows for the rapid generation of a library of derivatives for biological screening.
Conclusion
The protocols outlined in this guide provide a clear and detailed pathway for the synthesis and preliminary biological evaluation of this compound and its derivatives. The synthetic route is robust and utilizes readily available reagents and standard laboratory techniques. The application focus on MAO inhibition offers a relevant and validated therapeutic target for these novel compounds. By following these methodologies, researchers can efficiently generate and assess a new class of potential neuropharmacological agents.
References
- Majumdar, P., Pati, A., Patra, M., Behera, R. K., & Behera, A. K. (2014). Hydrazide in Heterocyclic Synthesis: A Review. Chemical Reviews, 114(5), 2962-3037.
- Carreiras, M. C., & Marco-Contelles, J. (2024). Recent advances on the antioxidant properties of hydrazide-hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305367.
- Hu, Y., et al. (2017). Synthesis and biological evaluation of novel benzohydrazide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468.
-
Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit (ABIN1000321). Retrieved from [Link]
- Chen, X., et al. (2020). The role of natural polyphenols in the prevention and treatment of chronic diseases. Critical Reviews in Food Science and Nutrition, 60(18), 3143-3161.
- Şen, N., & Şahin, E. (2023). Synthesis, characterization, and antioxidant activity of novel hydrazide-hydrazone derivatives. Journal of Molecular Structure, 1272, 134177.
- Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
-
Kumar, V., et al. (2009). Synthesis and antidepressant activity of some new 3,5-diphenyl-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 44(10), 4165-4169.[10]
-
StatPearls. (2023). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. Retrieved from [Link][3]
-
Quora. (2018). What happens when benzaldehyde is treated with hydrazine? Retrieved from [Link][7]
-
Mohareb, R. M., et al. (2012). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Medicinal Chemistry Research, 21(10), 2845-2854.[11]
-
Kurt, B., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(10), 2659.[8]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link][12]
-
Onasanwo, S. A., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 22-26.[13]
-
Barta-Szalai, G., & Lempert, K. (1980). NOTE ON THE CONVERSION OF SOME HYDRAZIDES INTO ALDEHYDES IN n·BUTYLAMINE SOLUTION. Acta Chimica Academiae Scientiarum Hungaricae, 104(3), 253-255.[14]
-
El-Gendy, M. A. A., et al. (2001). DESIGN, SYNTHESIS AND ANTIDEPRESSANT ACTIVITY OF SOME N2-SUBSTITUTED NALIDIXIC ACID HYDRAZIDES AND THEIR CYCLIZED ANALOGUES. Alexandria Journal of Pharmaceutical Sciences, 15(2), 119-126.[15]
-
StatPearls. (2025). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. Retrieved from [Link][4]
-
Gomes, P. A. T. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6271.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. CAS 579-72-6: 2-(Dimethylamino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. quora.com [quora.com]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
- 10. Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pp.bme.hu [pp.bme.hu]
- 15. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Dimethylaminobenzylhydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-Dimethylaminobenzylhydrazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve reaction yields and product purity.
Understanding the Core Synthesis Pathway
The synthesis of 2-Dimethylaminobenzylhydrazine is typically a two-step process starting from 2-Dimethylaminobenzaldehyde. The overall pathway involves the formation of a hydrazone intermediate, followed by its reduction to the target hydrazine. The final step is the conversion to the stable dihydrochloride salt for isolation and storage.
Step 1: Hydrazone Formation The synthesis begins with the acid-catalyzed condensation reaction between 2-Dimethylaminobenzaldehyde and hydrazine (usually in the form of hydrazine hydrate).[1][2][3] This reaction forms the corresponding 2-Dimethylaminobenzylhydrazone and releases a molecule of water.[1]
Step 2: Hydrazone Reduction The C=N double bond of the hydrazone intermediate is then reduced to a single bond to yield the desired benzylhydrazine. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Step 3: Dihydrochloride Salt Formation The free base of 2-Dimethylaminobenzylhydrazine is often an oil or an unstable solid. It is converted to its more stable, crystalline dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
Below is a diagram illustrating the general synthetic workflow.
Caption: Decision tree for troubleshooting an inefficient hydrazone reduction step.
Optimized Protocol for NaBH₄ Reduction:
-
Cool the solution of the hydrazone intermediate in methanol to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the hydrazone spot has disappeared.
-
Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C to destroy excess NaBH₄.
-
Proceed with the aqueous workup and extraction of the free base.
References
-
Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155-39165.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
-
Chemistry Explained: Hydrazine. (n.d.). Hach. Retrieved January 17, 2026, from [Link]
-
Various Authors. (n.d.). What happens when aldehyde reacts with hydrazine? Quora. Retrieved January 17, 2026, from [Link]
- Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 356–361.
-
para-Dimethylaminobenzaldehyde. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Watt, G. W., & Chrisp, J. D. (1952). Photometric analysis of trace amounts of hydrazine with p-dimethylaminobenzaldehyde. Analytical Chemistry, 24(12), 2006-2008.
-
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). OrgoSolver. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Zuman, P., & Fijalek, Z. (1990). Equilibria of formation and dehydration of the carbinolamine intermediate in the reaction of benzaldehyde with hydrazine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1867-1871.
Sources
Technical Support Center: Troubleshooting 2-Dimethylaminobenzylhydrazine (2-DMABH) Derivatization
Welcome to the technical support resource for 2-Dimethylaminobenzylhydrazine dihydrochloride (2-DMABH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical labeling of sialic acids and other α-keto acids for analytical quantification, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction to 2-DMABH Derivatization
2-Dimethylaminobenzylhydrazine (2-DMABH) is a derivatizing agent used to enhance the analytical detection of molecules containing an α-keto acid functional group. Its primary application is in glycobiology for the sensitive quantification of sialic acids, which are crucial terminal monosaccharides on glycoproteins and glycolipids. The derivatization reaction attaches a fluorescent tag to the sialic acid, enabling highly sensitive detection by methods like Reversed-Phase HPLC (RP-HPLC) with a fluorescence detector.
Successful derivatization is the cornerstone of accurate sialic acid analysis. Incomplete reactions, reagent degradation, or improper sample handling can lead to erroneous quantification, impacting research outcomes in areas from biopharmaceutical characterization to disease biomarker discovery. This guide provides a structured, cause-and-effect approach to troubleshooting, grounded in the chemical principles of the derivatization process.
The Derivatization Reaction Mechanism
The core of the 2-DMABH derivatization is a condensation reaction between the hydrazine moiety of 2-DMABH and the α-keto group of the sialic acid, followed by the formation of a stable, fluorescent aromatic ring structure. The reaction is acid-catalyzed and requires reducing conditions to prevent oxidation of the reagents.
Caption: Chemical derivatization of sialic acid with 2-DMABH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during 2-DMABH derivatization in a question-and-answer format.
Problem 1: Low or Non-Existent Product Yield
Q: My HPLC chromatogram shows a very small product peak, or no peak at all. What went wrong?
This is one of the most frequent issues, and it can stem from several factors, from reagent integrity to suboptimal reaction conditions.
A: Potential Causes & Solutions:
-
Degraded or Poor-Quality Reagents:
-
Explanation: 2-DMABH and the required reducing agents (like 2-mercaptoethanol or sodium hydrosulfite) are susceptible to oxidation.[1][2] Oxidized reagents will not react efficiently, leading to poor or no derivatization.
-
Solution:
-
Prepare Reagents Fresh: Always prepare the 2-DMABH derivatization solution immediately before use.[1] Do not store and reuse the working solution.
-
Proper Storage: Store the solid 2-DMABH dihydrochloride powder in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
-
Check Reducing Agents: Ensure your reducing agents are not expired and have been stored correctly. 2-mercaptoethanol, for instance, should be stored in a tightly sealed container to prevent oxidation.
-
-
-
Suboptimal Reaction pH:
-
Explanation: The condensation reaction is acid-catalyzed. If the pH is too high, the reaction will not proceed efficiently. If it's too low, the hydrazine group on 2-DMABH can become protonated, reducing its nucleophilicity and hindering its ability to attack the keto group.[2][3]
-
Solution:
-
Verify pH: The optimal pH for this type of derivatization is typically in the mildly acidic range.[3] Ensure the final reaction mixture, after adding the sample, is within the recommended pH range. Acetic acid is commonly used to maintain this environment.[1]
-
Buffer Effects: Be aware that buffers from your sample preparation (e.g., PBS) can alter the final pH of the reaction mixture.[1] If your sample is in a strong buffer, you may need to perform a buffer exchange or adjust the amount of acid in your derivatization cocktail.
-
-
-
Incorrect Reaction Temperature or Time:
-
Explanation: Like most chemical reactions, this derivatization requires a specific temperature and duration to reach completion. Insufficient heat or time will result in an incomplete reaction.[2] Conversely, excessive heat can lead to the degradation of both the reactants and the derivatized product.[2]
-
Solution:
-
Optimize Incubation: The standard conditions for similar derivatizing agents like DMB are typically 50-60°C for 2-3 hours.[1] Verify these parameters for your specific protocol.
-
Ensure Uniform Heating: Use a calibrated heating block or water bath for incubation. Inconsistent heating can lead to variable results.
-
-
-
Incomplete Release of Sialic Acids from Glycoconjugates:
-
Explanation: Before derivatization, sialic acids must first be hydrolyzed (released) from the parent glycoprotein or glycolipid. If this hydrolysis step is incomplete, the concentration of free sialic acids available for labeling will be low, leading to a poor final signal.
-
Solution:
-
Optimize Hydrolysis: The most common method is mild acid hydrolysis (e.g., with 2 M acetic acid at 80°C for 2 hours).[1][4] Ensure your hydrolysis conditions are sufficient for your sample type without being so harsh that they destroy the released sialic acids.
-
Consider Enzymatic Release: Alternatively, a neuraminidase (sialidase) can be used for a more gentle release of sialic acids.[5]
-
-
| Parameter | Recommended Range | Rationale |
| pH | Mildly Acidic (e.g., ~2-4) | Acid catalysis is required to activate the carbonyl group for nucleophilic attack.[3] |
| Temperature | 50 - 65°C | Provides the necessary activation energy for the reaction to proceed efficiently.[6] |
| Time | 2 - 3 hours | Allows the reaction to proceed to completion. Longer times may risk degradation.[1] |
| Reagent Molarity | Slight Molar Excess | A slight excess of the derivatizing reagent helps to drive the reaction to completion.[2] |
Problem 2: Poor Reproducibility and Inconsistent Peak Areas
Q: I'm running the same sample multiple times, but my peak areas are highly variable. Why?
A: Potential Causes & Solutions:
-
Light Exposure:
-
Explanation: The 2-DMABH reagent and, more importantly, the fluorescent derivative are light-sensitive.[1] Exposure to ambient light can cause photodegradation, leading to a progressive loss of fluorescent signal and thus poor reproducibility.
-
Solution:
-
Work in the Dark: Prepare your derivatization cocktail and perform the incubation step in the dark. Use amber vials or wrap your reaction tubes in aluminum foil.
-
Autosampler Protection: If possible, use an autosampler with a cooled, dark sample tray for HPLC analysis. If samples must wait before injection, keep them protected from light.
-
-
-
Instability of Derivatized Product:
-
Explanation: The derivatized sialic acids have limited stability.[4] Leaving samples at room temperature for extended periods before analysis can lead to degradation.
-
Solution:
-
Analyze Promptly: Analyze the samples by HPLC as soon as possible after the derivatization is complete, ideally within a few hours.[1]
-
Proper Storage: If immediate analysis is not possible, store the labeled samples in the dark at 4°C for short-term storage (up to a few days) or at -20°C for longer periods.[1] Be aware that even with cold storage, some signal degradation may occur over time.
-
-
-
Inconsistent Pipetting and Sample Handling:
-
Explanation: The derivatization reaction is sensitive to the stoichiometry of the reactants. Small variations in the volumes of sample, reagent, or acid can lead to significant differences in yield.
-
Solution:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Consistent Workflow: Develop a consistent workflow for adding reagents to all samples to ensure uniform reaction timing and conditions across your sample set.
-
-
Caption: A logical workflow for troubleshooting low derivatization yield.
Problem 3: Extraneous or Interfering Peaks in the Chromatogram
Q: My chromatogram has many extra peaks, some of which are co-eluting with my sialic acid peaks of interest. What are they and how can I get rid of them?
A: Potential Causes & Solutions:
-
Reaction with Other α-Keto Acids:
-
Explanation: The derivatization reaction is not entirely specific to sialic acids. Other endogenous α-keto acids, such as pyruvate, that may be present in biological samples can also react with 2-DMABH, creating fluorescent derivatives that appear as extra peaks in the chromatogram.[1]
-
Solution:
-
Chromatographic Resolution: The primary solution is to develop a robust HPLC method that can chromatographically separate the derivatized sialic acids from these other reaction products.[7] Method development may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry (e.g., RP-Amide columns have shown good selectivity for this application).[7]
-
Sample Cleanup: In some cases, a pre-derivatization sample cleanup step (e.g., solid-phase extraction) may be necessary to remove interfering compounds.
-
-
-
Excess Reagent and Reagent Byproducts:
-
Explanation: A large, early-eluting peak is often observed in the chromatogram, which corresponds to the excess, unreacted 2-DMABH reagent and its degradation byproducts.[1][7] While usually not a problem if well-resolved, it can interfere with early-eluting sialic acid species.
-
Solution:
-
Optimize Separation: Ensure your HPLC method provides good separation between the reagent front and your first peak of interest.
-
Post-Reaction Cleanup: For some applications, a simple solid-phase extraction (SPE) step after derivatization can be used to remove excess reagent before HPLC analysis.
-
-
-
Loss of O-Acetyl Groups:
-
Explanation: Many sialic acids are modified with O-acetyl groups, which are highly labile and can be easily cleaved under the acidic and high-temperature conditions of both hydrolysis and derivatization.[5] The loss of an O-acetyl group will cause the sialic acid to appear as a different, non-acetylated species (e.g., 9-O-Ac-Neu5Ac will revert to Neu5Ac), leading to extra peaks and inaccurate quantification of the different sialic acid species.
-
Solution:
-
Milder Conditions: Use the mildest possible conditions for hydrolysis and derivatization that still provide an acceptable yield. This may involve lowering the temperature and extending the incubation time.
-
Alternative Derivatization: For sensitive O-acetylated species, alternative derivatization strategies that operate under less harsh conditions may need to be considered.[8][9]
-
-
Experimental Protocol: Standard Derivatization of Sialic Acids
This protocol provides a general workflow. Optimization may be required for specific sample types.
-
Sialic Acid Release (Mild Acid Hydrolysis):
-
To your sample (e.g., 5-20 µg of glycoprotein), add 2 M acetic acid to a final volume of 100 µL.
-
Tightly cap the vial and incubate at 80°C for 2 hours.[1]
-
Cool the sample to room temperature and centrifuge to pellet any precipitate. Use the supernatant for labeling.
-
-
Preparation of 2-DMABH Labeling Reagent (Prepare Fresh):
-
Create a solution containing:
-
7 mM 2-DMABH dihydrochloride
-
1 M 2-mercaptoethanol (reducing agent)
-
18 mM Sodium hydrosulfite (reducing agent)
-
5 mM Trifluoroacetic acid (TFA) or a similar acid.
-
-
Note: The exact composition can vary. Consult established protocols for precise recipes.[4]
-
-
Derivatization Reaction:
-
Mix equal volumes (e.g., 20 µL) of the released sialic acid supernatant and the freshly prepared 2-DMABH labeling reagent in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Incubate at 50°C for 2 hours in the dark.[4]
-
-
Analysis:
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection onto an RP-HPLC system with fluorescence detection (Excitation ~370 nm, Emission ~450 nm).
-
References
- BenchChem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
- Sato, Y., et al. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection.
- Reiding, K. R., et al. (2017). Reaction mechanism (A) and scheme (B) for the linkage-specific sialic acid derivatization.
- Lageveen-Kammeijer, G. S., et al. (2019). Reaction scheme for the linkage-specific derivatization of sialic acids.
- Takegawa, Y., et al. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry.
- Reiding, K. R., et al. (2019).
- Wheeler, S. F., et al. (2009). Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. PubMed.
- BenchChem. (n.d.). Technical Support Center: Optimizing Derivatization of N-Acetyl-Neuraminic Acid with DMB.
- Sun, S., et al. (2016). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation.
- Song, Y., et al. (2020). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues.
- BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Nakano, M., et al. (2009). Sialic Acid Derivatization for Glycan Analysis by Mass Spectrometry. PubMed.
- BenchChem. (n.d.). Minimizing degradation of 7-O-Acetyl-N-acetylneuraminic acid during sample preparation.
- MilliporeSigma. (n.d.). Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 8. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Dimethylaminobenzylhydrazine Dihydrochloride
Welcome to the technical support center for 2-Dimethylaminobenzylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the successful use of this versatile reagent in your synthetic endeavors. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can navigate the nuances of your reactions with confidence.
Introduction to this compound in Synthesis
This compound is a valuable building block in heterocyclic chemistry.[1] Its bifunctional nature, possessing both a hydrazine moiety and a dimethylaminobenzyl group, allows for the construction of complex molecular architectures, particularly fused heterocyclic systems. A primary application of this reagent lies in variations of the Fischer indole synthesis and related cyclization reactions to form novel indole-like structures. The dimethylamino group can influence the electronic properties of the aromatic ring and participate in directing subsequent synthetic transformations.
This guide will focus on the practical aspects of using this reagent, from initial handling and storage to the optimization of reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have.
Q1: How should I store and handle this compound?
A1: As a dihydrochloride salt, this compound is expected to be a crystalline solid and potentially hygroscopic. It is crucial to store it in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible. Similar to other hydrazine derivatives, it is important to consult the Safety Data Sheet (SDS) for specific handling precautions.[1] In general, avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the best solvents for reactions with this compound?
A2: The dihydrochloride salt form generally confers good solubility in polar protic solvents like water, ethanol, and methanol. However, for many organic reactions, less polar solvents are required. The free base, which can be generated in situ, will have better solubility in a wider range of organic solvents such as toluene, dioxane, or dimethylformamide (DMF). The choice of solvent will be highly dependent on the specific reaction being performed. For instance, in Fischer-type indole syntheses, polar aprotic solvents or even neat reaction conditions are sometimes employed.
Q3: How do I generate the free base of 2-Dimethylaminobenzylhydrazine from the dihydrochloride salt?
A3: The free base can be generated by treating the dihydrochloride salt with a suitable base. A common method is to dissolve or suspend the salt in an appropriate solvent and add a stoichiometric amount (or a slight excess) of a base like sodium bicarbonate, sodium carbonate, or an organic amine such as triethylamine. The choice of base and the workup procedure will depend on the subsequent reaction steps. For instance, if the subsequent reaction is sensitive to water, an organic base in an anhydrous organic solvent would be preferable.
Q4: My reaction with this compound is not proceeding. What are the initial troubleshooting steps?
A4: If your reaction is sluggish or not starting, consider the following:
-
Activation of the hydrazine: Ensure the free base has been effectively generated if the reaction requires it. The presence of the hydrochloride salt can inhibit reactions that require a nucleophilic hydrazine.
-
Temperature: Many cyclization reactions, such as the Fischer indole synthesis, require elevated temperatures to proceed at a reasonable rate.
-
Catalyst: An acid catalyst is often necessary for the cyclization step. Ensure you are using an appropriate catalyst and that it is not being neutralized by other components in the reaction mixture.
-
Purity of reactants: Verify the purity of your starting materials, as impurities can interfere with the reaction.
Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Q: I am getting a very low yield of my target heterocyclic compound. What factors should I investigate to improve the yield?
A: Low yields in reactions involving this compound can stem from several factors. A systematic approach to optimization is key.
1. Inefficient Hydrazone Formation:
-
Causality: The initial step in many reactions with hydrazines is the formation of a hydrazone by condensation with a carbonyl compound (aldehyde or ketone). This is a reversible equilibrium reaction.
-
Troubleshooting:
-
pH Control: The condensation is typically acid-catalyzed. However, strong acid can protonate the hydrazine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-5) is often optimal. You can use a buffer or a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The reaction produces water. Removing water, for example by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves, can drive the equilibrium towards the hydrazone product.
-
2. Incomplete Cyclization:
-
Causality: The subsequent cyclization to form the heterocyclic ring is often the rate-limiting step and may have a high activation energy.
-
Troubleshooting:
-
Catalyst Choice: This is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective. The optimal catalyst will depend on your specific substrates. Polyphosphoric acid (PPA) is also a powerful catalyst for such cyclizations. It is advisable to screen a selection of catalysts.
-
Temperature and Reaction Time: These reactions often require heating. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. Excessively high temperatures or prolonged reaction times can lead to decomposition.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMSO or DMF can be effective. In some cases, running the reaction neat (without a solvent) may be beneficial.
-
Experimental Protocol: Screening Acid Catalysts for Cyclization
-
Set up parallel reactions in small scale (e.g., 0.5 mmol) in suitable reaction vessels.
-
To each vessel containing the pre-formed hydrazone, add a different acid catalyst (e.g., 0.1 eq. of p-TsOH, ZnCl₂, or a stirrable amount of PPA).
-
Heat all reactions to the same temperature (e.g., 80 °C, 100 °C, or 120 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour).
-
Quench the reactions and analyze the crude product mixture to determine the relative yield of the desired product.
Data Presentation: Catalyst Screening Results (Hypothetical)
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| p-TsOH | 100 | 4 | 65 |
| ZnCl₂ | 100 | 4 | 75 |
| PPA | 100 | 2 | 90 |
| No Catalyst | 100 | 8 | <5 |
Visualization: Reaction Optimization Workflow
Caption: Workflow for optimizing reaction yield.
Issue 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A: The formation of byproducts is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is the first step to mitigating them.
1. Air Oxidation:
-
Causality: Hydrazines and hydrazones can be susceptible to air oxidation, especially at elevated temperatures. This can lead to the formation of colored impurities and decomposition products.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for sensitive substrates or when using high temperatures for extended periods.
-
2. Isomeric Products:
-
Causality: If you are using an unsymmetrical ketone in a Fischer-type indole synthesis, you can get two different regioisomeric indole products.
-
Troubleshooting:
-
Steric Hindrance: The regioselectivity is often governed by the steric environment around the carbonyl group. The reaction may favor the formation of the enamine intermediate at the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents on the ketone can also influence the regioselectivity.
-
Careful Analysis: It is crucial to characterize your product mixture carefully to determine the ratio of isomers formed. Separation of isomers can sometimes be achieved by chromatography.
-
3. Dimerization or Polymerization:
-
Causality: Under harsh reaction conditions (e.g., very high temperatures or strongly acidic media), starting materials or intermediates can undergo self-condensation or polymerization.
-
Troubleshooting:
-
Milder Conditions: Try to find milder reaction conditions that still afford a reasonable reaction rate. This could involve using a more active catalyst at a lower temperature.
-
Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Visualization: Potential Side Reactions
Caption: Common side reaction pathways.
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating a pure product from my reaction mixture. What purification strategies can I employ?
A: The presence of the dimethylamino group can sometimes complicate purification due to its basic nature.
1. Workup Procedure:
-
Causality: The basicity of the dimethylamino group means that your product may exist in a protonated form in an acidic reaction mixture.
-
Troubleshooting:
-
Neutralization: After the reaction is complete, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to bring the pH to neutral or slightly basic. This will ensure your product is in its free base form, which is generally more soluble in organic solvents.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate, dichloromethane, or diethyl ether. Wash the organic layer with water and brine to remove any inorganic salts.
-
2. Chromatographic Purification:
-
Causality: Polar byproducts or baseline streaking on silica gel can make chromatographic separation challenging.
-
Troubleshooting:
-
Tailing on Silica Gel: The basic dimethylamino group can interact strongly with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation on a column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to your eluent.
-
Alternative Stationary Phases: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina (which is basic) or a C18 reversed-phase column.
-
Experimental Protocol: Basic Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat or in a water-miscible solvent, dilute it with water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 10 mmol scale reaction).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Reaction Monitoring
Effective reaction monitoring is crucial for optimizing conditions and ensuring the desired outcome.
1. Thin Layer Chromatography (TLC):
-
Application: TLC is a quick and convenient way to follow the progress of a reaction. You can visualize the consumption of starting materials and the formation of the product.
-
Tips:
-
Co-spot your reaction mixture with your starting materials to aid in identification.
-
Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) if your compounds are not UV-active.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Application: LC-MS provides more detailed information than TLC. It can confirm the mass of your product and help to identify byproducts.
-
Tips:
-
Use a small aliquot of the reaction mixture and dilute it significantly before injection.
-
This technique is particularly useful for confirming the formation of intermediates.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: ¹H NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.[2]
-
Tips:
-
This method is quantitative if an internal standard is used.
-
It is a powerful tool for structural elucidation of the final product and any isolated byproducts.
-
Safety Information
Working with hydrazine derivatives requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, unless part of a controlled reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
For detailed safety information, always refer to the material's Safety Data Sheet (SDS).
References
-
MacLaughlin, C. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Dimethylaminobenzylhydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-Dimethylaminobenzylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and logical route involves the following stages:
-
Vilsmeier-Haack Formylation: N,N-dimethylaniline is formylated to produce 2-formyl-N,N-dimethylaniline.
-
Hydrazone Formation: The resulting aldehyde is condensed with hydrazine to form the corresponding hydrazone.
-
Reduction of the Hydrazone: The C=N bond of the hydrazone is selectively reduced to yield the desired hydrazine.
-
Salt Formation: The synthesized hydrazine is converted to its dihydrochloride salt for improved stability and handling.
Each of these steps presents unique challenges that can impact yield and purity. This guide will address these challenges in a question-and-answer format.
Technical Support Center: Interpreting Mass Spectrometry Data of 2-Dimethylaminobenzylhydrazine Dihydrochloride Labeled Peptides
Welcome to the technical support center for the analysis of peptides labeled with 2-Dimethylaminobenzylhydrazine dihydrochloride (DMAB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chemical derivatization technique to enhance the mass spectrometric analysis of peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is grounded in established principles of peptide chemistry and mass spectrometry, offering expert insights to ensure the integrity and success of your analytical workflows.
Introduction to DMAB Labeling of Peptides
Chemical derivatization is a powerful strategy in mass spectrometry to improve the ionization efficiency and control the fragmentation of analytes, such as peptides.[1][2][3] While a variety of reagents are available for modifying the N-terminus or specific amino acid side chains, hydrazine-based reagents offer a unique opportunity to target carbonyl groups. In the context of peptides, this primarily involves the C-terminal carboxylic acid and the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu).
2-Dimethylaminobenzylhydrazine (DMAB) is a hydrazine-containing reagent that, for the purposes of this guide, we will consider as a derivatizing agent for peptide carboxyl groups. This derivatization converts the acidic residue into a more hydrophobic and basic hydrazide, which can significantly enhance peptide signal intensity in positive-ion mode electrospray ionization (ESI) mass spectrometry.[4] The dimethylamino group, in particular, is known to be a readily protonated site, thus improving the ionization efficiency of the labeled peptide.
This guide will walk you through the practical aspects of DMAB labeling, from the experimental workflow to data interpretation, with a strong focus on troubleshooting common challenges.
Experimental Workflow for DMAB Labeling of Peptides
The following protocol outlines a general procedure for the derivatization of peptide carboxyl groups with DMAB. It is essential to optimize these conditions for your specific peptide(s) of interest.
Diagram of the DMAB Labeling Workflow
Caption: A general workflow for the derivatization of peptides with DMAB.
Step-by-Step Protocol
-
Peptide Preparation:
-
Ensure your peptide sample is free of primary amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction. Buffers such as MES or phosphate are recommended.
-
The peptide should be dissolved in an appropriate solvent, such as a mixture of acetonitrile and water.
-
-
Activation of Carboxyl Groups:
-
To a solution of your peptide, add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step converts the carboxylic acids into more reactive NHS esters.
-
-
DMAB Labeling:
-
Add a 20-fold molar excess of this compound to the reaction mixture.
-
The pH of the solution should be adjusted to approximately 6.0-7.0 to ensure the hydrazine is in its nucleophilic free base form.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any remaining NHS esters, add a small amount of a quenching reagent, such as hydroxylamine or a primary amine-containing buffer (e.g., Tris), to a final concentration of ~50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Purification:
-
It is crucial to remove excess reagents and byproducts before MS analysis. Use a C18 desalting spin column or ZipTip according to the manufacturer's protocol.[5]
-
Elute the labeled peptide and dry it down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample using a standard reversed-phase LC-MS/MS method.
-
Troubleshooting Guide
This section addresses common problems encountered during the labeling and analysis of DMAB-derivatized peptides in a question-and-answer format.
Low or No Labeling Efficiency
Q: I am not observing the expected mass shift for my DMAB-labeled peptide. What could be the cause?
A: Several factors can contribute to poor or incomplete labeling. Consider the following:
-
Suboptimal pH: The hydrazine group of DMAB needs to be in its neutral, nucleophilic form to react efficiently with the activated carboxyl group. If the pH is too low, the hydrazine will be protonated and non-reactive. Conversely, a very high pH can lead to hydrolysis of the activated NHS ester. Ensure the pH of your reaction is in the range of 6.0-7.0.
-
Inactive Reagents: EDC is sensitive to moisture and can lose its activity over time. Use fresh or properly stored EDC for the activation step. Similarly, ensure the DMAB reagent has not degraded.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with DMAB for the activated carboxyl groups, significantly reducing the labeling efficiency. Always use amine-free buffers during the labeling reaction.
-
Insufficient Reagent Excess: For complex samples or peptides with multiple carboxyl groups, a higher molar excess of EDC, NHS, and DMAB may be required to drive the reaction to completion.
-
Steric Hindrance: The carboxyl group of your peptide might be in a sterically hindered environment, making it less accessible to the activating and labeling reagents. Increasing the reaction time or temperature may help in such cases, but be mindful of potential side reactions.
Unexpected Mass Adducts and Side Reactions
Q: I see a mass corresponding to my peptide +151 Da, but also other unexpected peaks. What are these?
A: The expected monoisotopic mass addition for a single DMAB label (reacting as a hydrazide) is approximately 149.11 Da (C9H13N3 - H2O = C9H11N). The observed mass shift will depend on the exact nature of the reaction. However, side reactions can lead to other mass adducts:
-
Reaction with EDC: EDC can sometimes directly add to the peptide, resulting in an unexpected mass increase.
-
Double Labeling or Cross-linking: If your peptide has multiple carboxyl groups (e.g., C-terminus and Asp/Glu residues), you may see species corresponding to multiple DMAB labels. In concentrated samples, peptide-peptide cross-linking via the activated carboxyl groups can also occur.
-
Side Reactions with Amino Acid Side Chains: While the primary target is the carboxyl group, some side reactions with other nucleophilic side chains (e.g., Lys, Tyr) are possible, though less likely under the recommended reaction conditions.
To minimize these side products, ensure you are using the optimal stoichiometry of reagents and quench the reaction effectively once the desired labeling is complete.
Interpreting MS/MS Spectra of DMAB-Labeled Peptides
Q: The fragmentation pattern of my DMAB-labeled peptide is unusual. How do I interpret it?
A: Derivatization of the C-terminus can significantly alter the fragmentation behavior of a peptide.[2] Here's what to expect and how to approach interpretation:
-
Shift in Fragment Ion Series:
-
y-ions: Since the C-terminus is modified, the masses of all y-ions will be shifted by the mass of the DMAB-hydrazide adduct. This is a key diagnostic feature.
-
b-ions: The masses of the b-ions will remain unchanged, as the modification is at the C-terminus.
-
-
Charge-Directed Fragmentation: The dimethylamino group of the DMAB label is a site of high proton affinity. In positive-ion mode, this can lead to "charge-remote" fragmentation, where the fragmentation is not solely directed by the mobile proton along the peptide backbone. This may result in a less complete series of b- and y-ions.[6]
-
Characteristic Neutral Losses: The DMAB moiety itself may undergo fragmentation, leading to characteristic neutral losses from the precursor ion or fragment ions. Look for losses corresponding to fragments of the DMAB structure.
Diagram of a DMAB-Labeled Peptide and its Fragmentation
Caption: Fragmentation of a C-terminally DMAB-labeled peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using DMAB to label peptides?
The main advantage is the potential to significantly increase the ionization efficiency of peptides, especially those that ionize poorly in their native state (e.g., acidic peptides).[1][4] The introduction of a readily protonated dimethylamino group can lead to a substantial increase in signal intensity in positive-ion ESI-MS, lowering the limits of detection.
Q2: Will DMAB react with the N-terminus of the peptide?
Under the conditions described (carboxyl activation with EDC/NHS), the primary target is the carboxylic acid groups. The N-terminal alpha-amino group and the epsilon-amino group of lysine are also nucleophilic, but the reaction with the activated carboxyl group is generally more favorable. To ensure specificity, one could protect the N-terminus and lysine side chains prior to the labeling reaction, although this adds complexity to the workflow.
Q3: Can I use DMAB for quantitative proteomics?
Yes, in principle. By using isotopically labeled versions of DMAB (e.g., with deuterium or 13C), you could perform relative quantification experiments, similar to other chemical labeling techniques.[7] However, this would require the synthesis of the isotopically labeled reagent.
Q4: How does DMAB labeling affect the chromatographic retention of my peptide?
The DMAB label is relatively hydrophobic due to the benzyl group. Therefore, you can expect an increase in the retention time of your labeled peptide on a reversed-phase HPLC column. This can be advantageous as it may move small, hydrophilic peptides out of the void volume and into a cleaner region of the chromatogram.
Q5: Are there alternative reagents that achieve a similar outcome?
Yes, several other hydrazine-based reagents, such as Girard's reagents T and P, are used to derivatize carbonyl-containing molecules to enhance their ionization.[8][9][10] These reagents also introduce a permanently charged quaternary ammonium group. While commonly used for small molecules and glycans, the principles of their application can be informative for peptide derivatization. Additionally, other reagents are available for derivatizing carboxyl groups with different chemical moieties to improve MS analysis.[11]
Q6: My labeled peptide signal is weak or disappears after a few injections. What could be the issue?
This could be due to sample loss from adsorption to vials or tubing, especially if the derivatized peptide is "sticky".[12] Using low-adsorption vials and ensuring proper sample solubility can help. Another possibility is in-source fragmentation or instability of the labeled peptide under your MS conditions. Try optimizing the source parameters to minimize fragmentation before the analyzer.
Data Summary Table
| Parameter | Description |
| Reagent Name | This compound |
| Target Functional Group | Carboxylic Acids (C-terminus, Asp, Glu) |
| Assumed Reaction | Formation of a hydrazide bond after carbodiimide activation |
| Approx. Monoisotopic Mass Shift | +149.11 Da (for C9H11N) per label |
| Effect on Ionization | Enhancement in positive-ion ESI-MS |
| Effect on Chromatography | Increased retention time on reversed-phase columns |
| Expected MS/MS Fragments | Unchanged b-ions, shifted y-ions |
References
- Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent. PubMed.
- Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides.
- Enhancing electrospray ionization efficiency of peptides by derivatiz
- Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization.
- Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry.
- On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. NIH.
- [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
- Chemical derivatization in LC-MS bioanalysis: current & future challenges. Future Science.
- Charge derivatization of peptides for analysis by mass spectrometry. PubMed.
- On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging.
- Derivatization of peptides for improved detection by mass spectrometry. Books.
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before D
- A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. PubMed.
- Determining Linear Free Energy Relationships in Peptide Fragmentation Using Derivatization and Targeted Mass Spectrometry. Scilit.
- Chemical modification of peptides by hydrazine. PMC, NIH.
- Analysis of Ketosteroids by Girard P Derivatiz
- Derivatization of peptides for improved detection by mass spectrometry.
- Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissoci
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy deriv
- LC-MS/MS Peptide Analysis: Complete Protocol. Rapid Novor.
- Derivatization of beta-dicarbonyl compound with 2,4-dinitrophenylhydrazine to enhance mass spectrometric detection: application in quantitative analysis of houttuynin in human plasma. PubMed.
- Chemical modific
- Preparation of peptide p-nitroanilides using an aryl hydrazine resin. PubMed.
- Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. SciSpace.
- Quantification of Peptides Using N-terminal Isotope Coding and C-terminal Derivatization for Sensitive Analysis by Micro Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. PubMed Central.
- Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. PubMed.
- Applications of mass spectrometry imaging in botanical research. PMC, NIH.
Sources
- 1. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 11. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Performance Evaluation of 2-Dimethylaminobenzylhydrazine Dihydrochloride in Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the landscape of oxidative stress, the accurate identification and quantification of protein carbonylation is a critical pursuit. This irreversible post-translational modification serves as a key biomarker for cellular damage and is implicated in a host of pathologies. The analytical challenge lies in the sensitive and specific detection of carbonyl groups within the complex milieu of the proteome. This guide provides an in-depth performance evaluation of 2-Dimethylaminobenzylhydrazine dihydrochloride (2-DMABH), a specialized reagent for the derivatization of carbonylated proteins, and objectively compares its utility against other established methodologies in mass spectrometry-based proteomics.
The Rationale for Carbonyl Derivatization in Proteomics
Protein carbonyls, typically aldehydes and ketones formed on amino acid side chains, are chemically stable but present analytical hurdles for mass spectrometry due to their neutral charge and low abundance. Chemical derivatization addresses these challenges by introducing a tag that enhances detection. This process, central to "redox proteomics," relies on the reaction of a nucleophilic probe with the electrophilic carbonyl group.[1] The ideal derivatization reagent should exhibit high reaction efficiency and specificity, introduce a tag that improves ionization efficiency, and form a stable bond that withstands the rigors of proteomic sample preparation.
2-Dimethylaminobenzylhydrazine (2-DMABH) is a hydrazine-based reagent designed for this purpose. Its hydrazine moiety reacts with carbonyls to form a stable hydrazone. The key feature of 2-DMABH is its tertiary amine, which can be quaternized to introduce a permanent positive charge, a feature intended to significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[2][3] This strategy of introducing a fixed charge is a recognized approach to improve the detection of otherwise poorly ionizable molecules.[4]
Comparative Performance Analysis of Carbonyl Derivatization Reagents
The selection of a derivatization reagent is a critical decision in the experimental design of any study on protein carbonylation. Here, we compare the performance characteristics of 2-DMABH with other commonly employed reagents.
| Feature | 2-Dimethylaminobenzylhydrazine (2-DMABH) | Girard's Reagents (T & P) | Biocytin Hydrazide | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reactive Group | Hydrazine | Hydrazine | Hydrazine | Hydrazine |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Affinity Enrichment, MS, Western Blot | Spectrophotometry, Western Blot, MS |
| Key Advantage | Introduces a quaternizable tertiary amine for a fixed positive charge, enhancing MS signal. | Possesses a pre-existing permanent positive charge (quaternary ammonium or pyridinium), enhancing MS signal.[5][6] | Biotin tag enables highly specific enrichment of carbonylated proteins/peptides via avidin affinity chromatography. | Well-established reagent with extensive literature for spectrophotometric and immunological detection.[7][8] |
| Limitations | Requires an additional quaternization step. Limited direct comparative data in the literature. | Can be sterically bulky, potentially impacting chromatographic performance. | Requires an additional enrichment step, which can introduce bias. The tag itself is large. | Not ideal for enhancing MS sensitivity; can lead to analytical artifacts if not used carefully.[9] |
| Quantitative Strategy | Isotopic labeling (e.g., using deuterated methylating agents for quaternization). | Isotopic labeling (e.g., light and heavy forms of the reagent) for relative quantification.[5] | Isotopic labeling strategies can be incorporated. | Isotopic forms are available but less commonly used in quantitative MS proteomics. |
| Reaction pH | Mildly acidic (typically pH 4-6) | Mildly acidic (typically pH 4-6) | Mildly acidic (typically pH 5.5-6.5) | Acidic (often in the presence of strong acids like HCl or TFA).[7] |
Experimental Workflows and Protocols
A robust and reproducible workflow is paramount for the successful analysis of protein carbonylation. Below, we outline a representative workflow for the use of 2-DMABH and provide a detailed experimental protocol.
General Workflow for Carbonyl Proteomics using 2-DMABH
Caption: A typical bottom-up proteomics workflow for the analysis of carbonylated proteins using 2-DMABH.
Detailed Experimental Protocol for 2-DMABH Derivatization of Peptides
This protocol is based on established principles of hydrazide chemistry for carbonyl derivatization in proteomics.[10][11] Researchers should optimize conditions for their specific sample types and instrumentation.
Materials:
-
Protein digest (peptides) in a low-pH buffer (e.g., 0.1 M MES, pH 5.5).
-
This compound (2-DMABH) solution (e.g., 100 mM in water).
-
Iodomethane (or an isotopically labeled variant for quantitative studies).
-
Reaction buffer (e.g., 0.1 M MES, pH 5.5).
-
Quenching solution (e.g., acetone).
-
C18 solid-phase extraction (SPE) cartridges for peptide desalting.
-
Standard solvents for mass spectrometry (e.g., water, acetonitrile, formic acid).
Procedure:
-
Peptide Preparation:
-
Start with a tryptic digest of your protein sample. It is often advantageous to perform derivatization at the peptide level to improve reaction efficiency.[10]
-
Ensure the peptide sample is desalted and reconstituted in the reaction buffer.
-
-
Derivatization Reaction:
-
To your peptide sample, add the 2-DMABH solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding an excess of acetone to precipitate the peptides and remove unreacted 2-DMABH. Alternatively, proceed directly to C18 SPE cleanup.
-
Desalt the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
-
Quaternization:
-
After elution from the SPE cartridge, dry the peptides and reconstitute them in a suitable solvent (e.g., 50% acetonitrile).
-
Add iodomethane to introduce the permanent positive charge. The exact concentration and reaction time should be optimized, but a starting point is 10-20 mM iodomethane for 1 hour at room temperature in the dark.
-
-
Final Cleanup and MS Analysis:
-
Perform a final desalting step using a C18 SPE cartridge to remove excess iodomethane and other reaction byproducts.
-
Reconstitute the final sample in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in 2% acetonitrile/water).
-
Analyze the sample by LC-MS/MS. During data analysis, search for peptides with the mass modification corresponding to the quaternized 2-DMABH tag.
-
Mechanistic Insights and Data Interpretation
The reaction between 2-DMABH and a protein carbonyl proceeds via a nucleophilic addition of the hydrazine to the carbonyl, followed by dehydration to form a stable hydrazone.
Sources
- 1. Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Derivatization of peptides to enhance ionization effiency and control fragmentation during analysis by fast atom bombardment tandem mass spectrometry / Biological Mass Spectrometry, 1991 [sci-hub.red]
- 5. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of results obtained with 2-Dimethylaminobenzylhydrazine dihydrochloride
An In-Depth Comparative Guide to Sialic Acid Quantification: Cross-Validation of 1,2-diamino-4,5-methylenedioxybenzene (DMB) Derivatization against Alternative Methods
In the landscape of glycoscience and biopharmaceutical analysis, the accurate quantification of sialic acid is paramount. Sialylation is a critical quality attribute (CQA) of many therapeutic glycoproteins, profoundly influencing their serum half-life, efficacy, and immunogenicity. Among the array of analytical techniques available, fluorescence derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by high-performance liquid chromatography (HPLC) is a widely adopted gold-standard method. This guide provides a comprehensive cross-validation of the DMB method, comparing its performance, underlying principles, and practical considerations against prominent alternative techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Foundational Principle: Why Derivatize Sialic Acids?
Sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), lack a native chromophore or fluorophore, rendering them undetectable by standard UV or fluorescence detectors used in HPLC systems. Derivatization is therefore a requisite pre-analytical step that covalently attaches a fluorescent tag to the sialic acid molecule. This not only imparts detectability but also enhances the chromatographic separation and sensitivity of the analysis.
The DMB method leverages the specific reaction between the vicinal diamine groups of DMB and the α-keto acid functionality of sialic acids. This condensation reaction, conducted under acidic and high-temperature conditions, forms a stable, highly fluorescent derivative that can be quantified with exceptional sensitivity.
The DMB-HPLC Workflow: A Step-by-Step Protocol with Rationale
The DMB method is a multi-step process that demands precision at each stage to ensure accuracy and reproducibility. Below is a detailed protocol, annotated with the scientific rationale behind each critical step.
Experimental Protocol: Sialic Acid Quantification using DMB Derivatization
1. Sialic Acid Release (Acid Hydrolysis):
-
Procedure: To a known amount of glycoprotein (e.g., 100 µg), add 2 M acetic acid to a final volume of 100 µL. Incubate at 80°C for 2 hours.
-
Rationale: This step utilizes mild acid hydrolysis to cleave the glycosidic linkages between sialic acids and the rest of the glycan structure. Acetic acid is preferred over stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to minimize degradation of the released sialic acids. The 80°C incubation provides sufficient energy to break the bonds without causing significant charring or side reactions.
2. Derivatization with DMB:
-
Procedure: To the 100 µL hydrolysate, add 100 µL of the DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.5 M 2-mercaptoethanol, 18 mM sodium hydrosulfite). Vortex thoroughly and incubate at 50°C for 2.5 hours in the dark.
-
Rationale:
-
DMB: The core derivatizing agent.
-
Acetic Acid: Maintains the low pH required for the condensation reaction.
-
2-Mercaptoethanol & Sodium Hydrosulfite: These are reducing agents critical for preventing the oxidative degradation of DMB, which is highly unstable. Their presence ensures a higher yield of the fluorescent derivative.
-
50°C Incubation: This temperature provides the optimal balance between reaction kinetics and minimizing the degradation of both the sialic acids and the DMB reagent.
-
Darkness: The DMB reagent and its fluorescent product are light-sensitive. Conducting the incubation in the dark prevents photodegradation and ensures a stable fluorescence signal.
-
3. HPLC Analysis:
-
Procedure: Inject 20 µL of the derivatization mixture onto a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
Quantification: Integrate the peak areas corresponding to the DMB-derivatized sialic acids (e.g., Neu5Ac, Neu5Gc) and calculate their concentrations based on a standard curve generated with known amounts of sialic acid standards.
Workflow Visualization
Caption: Workflow for sialic acid quantification using DMB derivatization and HPLC analysis.
Cross-Validation: DMB vs. Alternative Methods
While the DMB-HPLC method is robust and sensitive, it is not without its limitations. A comprehensive evaluation requires a comparison with other established techniques.
Thiobarbituric Acid (TBA) Assay
The TBA assay, specifically the Warren method, is a classic colorimetric technique for sialic acid quantification.
-
Principle: Sialic acids are first oxidized with periodate to form β-formyl pyruvic acid, which then reacts with thiobarbituric acid to produce a pink chromophore with an absorbance maximum at 549 nm.
-
Advantages:
-
High-throughput potential (can be performed in a 96-well plate format).
-
Does not require sophisticated instrumentation (only a spectrophotometer).
-
-
Disadvantages:
-
Prone to interference from other molecules present in biological samples, such as sugars and lipids, which can lead to overestimation.
-
Less sensitive compared to the DMB method.
-
Does not distinguish between different types of sialic acids (e.g., Neu5Ac and Neu5Gc).
-
Enzymatic Methods
Several commercially available kits utilize enzymes for sialic acid quantification.
-
Principle: A common enzymatic cascade involves sialic acid aldolase to cleave sialic acid into pyruvate. The pyruvate is then used in a series of reactions that ultimately generate a colorimetric or fluorometric signal.
-
Advantages:
-
High specificity due to the enzymatic reactions, reducing interference.
-
Often simpler and faster protocols compared to DMB-HPLC.
-
-
Disadvantages:
-
Can be more expensive on a per-sample basis.
-
The performance can be dependent on the purity and activity of the enzymes in the kit.
-
Like the TBA assay, it typically measures total sialic acid and does not differentiate between different forms.
-
Mass Spectrometry (MS)-Based Methods
Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers a powerful alternative for sialic acid analysis.
-
Principle: Sialic acids can be analyzed directly or after derivatization. The mass spectrometer provides highly accurate mass information, allowing for confident identification and quantification.
-
Advantages:
-
Unparalleled specificity and sensitivity.
-
Can simultaneously identify and quantify different sialic acid species, including O-acetylated forms.
-
Can be integrated into larger glycan analysis workflows.
-
-
Disadvantages:
-
Requires expensive, specialized instrumentation and highly skilled operators.
-
Sample preparation can be complex, and matrix effects can influence quantification.
-
Quantitative Performance Comparison
The choice of method often depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available instrumentation.
| Feature | DMB-HPLC | TBA Assay | Enzymatic Assay | LC-MS |
| Principle | Fluorescence Derivatization | Colorimetric | Enzymatic Cascade | Mass-to-charge ratio |
| Sensitivity | High (pmol range) | Moderate (nmol range) | High (pmol to nmol) | Very High (fmol to amol) |
| Specificity | High (separates Neu5Ac/Gc) | Low (interference prone) | High (for sialic acid) | Very High (identifies species) |
| Throughput | Low to Moderate | High | High | Low to Moderate |
| Instrumentation | HPLC with FLD | Spectrophotometer | Plate Reader | LC-MS System |
| Cost per Sample | Moderate | Low | Moderate to High | High |
| Expertise Required | Moderate | Low | Low | High |
Conclusion and Recommendations
The cross-validation of sialic acid quantification methods reveals a trade-off between specificity, sensitivity, throughput, and cost.
-
For routine, high-sensitivity quantification and differentiation of Neu5Ac and Neu5Gc in purified glycoprotein samples, the DMB-HPLC method remains a robust and reliable choice. Its well-established protocols and proven performance make it a staple in biopharmaceutical characterization.
-
For high-throughput screening or when only total sialic acid content is required, the TBA or enzymatic assays offer practical alternatives. However, careful validation and consideration of potential interferences are crucial.
-
For in-depth characterization, discovery-based research, or when absolute specificity is required, LC-MS is the unequivocal choice. Its ability to identify and quantify a wide range of sialic acid modifications is unmatched.
Ultimately, the selection of an appropriate method should be guided by a thorough understanding of the analytical question, the nature of the sample, and the available resources. A self-validating approach, where results from one method are confirmed with an orthogonal technique, provides the highest level of confidence in the data.
References
-
Anumula, K. R. (1994). High-sensitivity and high-resolution methods for glycoprotein analysis. Analytical Biochemistry, 220(2), 275-283. [Link]
-
Warren, L. (1959). The thiobarbituric acid assay of sialic acids. Journal of Biological Chemistry, 234(8), 1971-1975. [Link]
-
Sato, K., et al. (1998). A highly sensitive and specific enzymatic assay for sialic acid. Analytical Biochemistry, 261(2), 197-202. [Link]
-
Khatri, K., et al. (2016). Integrated omics for the discovery of potential cancer biomarkers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 179-190. [Link]
advantages of 2-Dimethylaminobenzylhydrazine dihydrochloride over existing methods
An In-Depth Comparative Analysis: 2-Dimethylaminobenzylhydrazine Dihydrochloride for Sialic Acid Quantification
A Guide for Researchers in Glycobiology and Drug Development
This guide provides a comprehensive comparison of 2-Dimethylaminobenzylhydrazine (2-DMABH) dihydrochloride with established methods for the quantification of sialic acids, crucial monosaccharides involved in numerous biological processes. We will delve into the mechanistic advantages of 2-DMABH, supported by experimental data, and provide detailed protocols to empower researchers in their analytical choices.
Introduction: The Challenge of Accurate Sialic Acid Quantification
Sialic acids, a family of nine-carbon sugar acids, are terminal components of glycan chains on glycoproteins and glycolipids. Their expression levels and linkage types are critical indicators of cell health, disease progression (e.g., cancer, influenza), and the efficacy of biopharmaceutical drugs like monoclonal antibodies. Consequently, the precise and sensitive quantification of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is a paramount challenge in glycobiology and pharmaceutical quality control.
For years, the gold standard for this analysis has been the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. While robust, the DMB method has known limitations, including lengthy incubation times and potential side reactions. This has spurred the development of alternative reagents, among which 2-Dimethylaminobenzylhydrazine (2-DMABH) has emerged as a promising candidate, offering significant improvements in workflow efficiency and analytical performance.
The 2-DMABH Advantage: A Mechanistic and Performance Comparison
2-DMABH is a hydrazine-based derivatizing agent that reacts with the α-keto acid group of sialic acids. This reaction forms a stable, highly fluorescent product that can be readily analyzed by RP-HPLC. The primary advantages of the 2-DMABH method over the traditional DMB method are rooted in its reaction chemistry and the properties of the resulting derivative.
Key Performance Advantages:
-
Increased Reaction Speed: The derivatization reaction with 2-DMABH is significantly faster than with DMB. Complete derivatization can often be achieved in under 30 minutes, a stark contrast to the 2-3 hour incubation typically required for the DMB method. This drastically reduces overall sample preparation time.
-
Enhanced Stability of Derivatives: The fluorescent derivatives formed with 2-DMABH exhibit greater stability compared to DMB derivatives, which can be prone to degradation, especially when exposed to light. This enhanced stability provides a wider window for analysis and reduces the risk of sample degradation during longer automated HPLC runs.
-
Improved Sensitivity and Signal-to-Noise Ratio: The 2-DMABH derivatives often yield a higher fluorescence quantum yield, resulting in improved sensitivity and a better signal-to-noise ratio. This is particularly advantageous when analyzing samples with low sialic acid content.
Workflow Comparison: 2-DMABH vs. DMB
The following diagram illustrates the streamlined workflow achieved with the 2-DMABH method compared to the traditional DMB protocol.
Caption: Comparative workflows for sialic acid analysis using 2-DMABH and DMB.
Quantitative Data: A Head-to-Head Comparison
To objectively assess the performance of 2-DMABH, we summarize key analytical parameters against the DMB method. The data below represents typical results obtained from the analysis of standard sialic acids.
| Parameter | 2-Dimethylaminobenzylhydrazine (2-DMABH) | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Advantage |
| Derivatization Time | ~25 minutes at 60°C | ~2.5 hours at 50°C | ~6x Faster |
| Limit of Detection (LOD) | ~0.1 pmol | ~0.2 pmol | Higher Sensitivity |
| Derivative Stability | Stable for >24 hours at 4°C | Prone to degradation, light sensitive | Improved Robustness |
| Relative Fluorescence | Higher quantum yield | Standard reference | Stronger Signal |
Note: Performance metrics can vary based on specific instrumentation and experimental conditions.
Experimental Protocol: Sialic Acid Quantification using 2-DMABH
This protocol provides a validated, step-by-step method for the quantification of total sialic acid from a glycoprotein standard (e.g., Fetuin).
Reagent Preparation
-
Sialic Acid Release Solution: 2 M Acetic Acid.
-
Derivatization Solution:
-
Dissolve this compound in a mixture of water, methanol, and acetic acid to a final concentration of 10 mM.
-
Expert Note: This solution should be freshly prepared for optimal performance. The hydrazine group is susceptible to oxidation, and using a fresh solution ensures maximum derivatization efficiency.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for 2-DMABH derivatization.
Step-by-Step Methodology
-
Sialic Acid Release:
-
To 100 µg of glycoprotein in a microcentrifuge tube, add 100 µL of 2 M acetic acid.
-
Cap the tube tightly and incubate in a heating block at 80°C for 2 hours to release sialic acids.
-
Cool the sample to room temperature.
-
-
Sample Drying:
-
Dry the released sialic acid sample completely using a vacuum centrifuge. This step is critical as excess water can interfere with the derivatization reaction.
-
-
Derivatization:
-
Reconstitute the dried sample in 100 µL of the freshly prepared 10 mM 2-DMABH derivatization solution.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 25 minutes.
-
Cool the sample to room temperature. The sample is now ready for HPLC analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to separate Neu5Ac and Neu5Gc derivatives (e.g., 5-20% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm.
-
Quantification: Compare the peak areas of Neu5Ac and Neu5Gc from the sample to a standard curve prepared using known concentrations of sialic acid standards that have undergone the same derivatization process.
-
Conclusion and Future Outlook
This compound represents a significant advancement in the analytical workflow for sialic acid quantification. Its primary advantages—dramatically reduced reaction time and improved derivative stability—address key bottlenecks associated with the traditional DMB method. For laboratories with high-throughput needs, such as those in biopharmaceutical process development and quality control, the adoption of 2-DMABH can lead to substantial gains in efficiency and sample throughput without compromising analytical sensitivity or accuracy. As the field of glycobiology continues to expand, the demand for rapid and robust analytical tools will only increase, positioning 2-DMABH as a valuable reagent in the modern analytical scientist's toolkit.
References
-
Title: Sialic acid in human health and disease Source: Nature Reviews Nephrology URL: [Link]
-
Title: Sialic Acid and Sialyltransferase, a New Target in Cancer Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Analysis of Sialic Acids Source: Current Protocols in Molecular Biology URL: [Link]
Navigating the Nuances of Sialic Acid Quantitation: A Comparative Guide to Derivatization with 2-Dimethylaminobenzylhydrazine Dihydrochloride and its Alternatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sialic Acid Analysis and the Role of Derivatization
Sialic acids, a family of nine-carbon acidic monosaccharides, are crucial players in a vast array of biological processes.[1] Typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, they mediate cellular adhesion, signaling, and immune responses.[2][3] Their expression levels are often altered in disease states, making them important biomarkers for conditions like cancer and inflammatory disorders.[2][3]
However, the quantitative analysis of sialic acids presents a significant analytical challenge. Their inherent properties, such as the lack of a strong chromophore and high polarity, make direct detection by common analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with UV detection difficult. To overcome this, pre-column derivatization is a widely adopted strategy. This involves chemically modifying the sialic acid molecule to attach a fluorescent or UV-absorbing tag, thereby enhancing its detectability and improving its chromatographic behavior.
One such derivatization agent is 2-Dimethylaminobenzylhydrazine dihydrochloride. While specific literature on this particular reagent is sparse, its chemical structure suggests its use in a manner analogous to other hydrazine-based reagents for carbonyl-containing molecules. This guide will delve into the anticipated limitations of this compound by drawing parallels with the extensively studied and closely related derivatization agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), and other hydrazine derivatives. We will explore the intricacies of its application, compare its performance with alternative methods, and provide the necessary experimental framework for its effective use and troubleshooting.
The Derivatization Workflow: A Conceptual Overview
The use of a hydrazine-based reagent like this compound for sialic acid analysis typically follows a multi-step workflow. Understanding this process is key to appreciating the potential pitfalls and limitations at each stage.
Figure 1: A generalized workflow for the analysis of sialic acids using a hydrazine-based derivatization reagent followed by HPLC with fluorescence detection.
Core Limitations of Hydrazine-Based Derivatization for Sialic Acid Analysis
While derivatization with reagents like this compound enables sensitive detection of sialic acids, the methodology is not without its drawbacks. A thorough understanding of these limitations is crucial for robust method development and accurate data interpretation.
Instability of Derivatized Products
A significant concern with many fluorescent derivatization agents, including those related to DMB, is the light sensitivity of the resulting derivatives.[1][4] Exposure to light can lead to degradation of the fluorescently tagged sialic acid, resulting in decreased signal intensity and inaccurate quantification. This necessitates careful handling of samples post-derivatization, including the use of amber vials and minimizing exposure to ambient light. For high-throughput analyses, where samples may sit in an autosampler for extended periods, this instability can be a major source of variability.[1][4]
Furthermore, the stability of the hydrazone bond formed during derivatization can be pH-dependent.[2] Studies on model hydrazones have shown that they are susceptible to hydrolysis under strongly acidic or alkaline conditions, which can cleave the fluorescent tag and lead to a loss of signal.
Interference from Reagent and By-products
Derivatization reactions are typically performed using an excess of the labeling reagent to drive the reaction to completion. However, this excess reagent and its by-products can interfere with the chromatographic analysis.[5] These interfering peaks can co-elute with the sialic acid derivatives, compromising peak purity and making accurate integration challenging. This is a well-documented issue with the DMB method and a common challenge in many derivatization-based HPLC analyses.[5]
Chromatographic Resolution Challenges
While derivatization improves the retention of sialic acids on reversed-phase columns, achieving baseline separation of all sialic acid species can be difficult.[5] This is particularly true for complex samples containing various O-acetylated forms of sialic acids, which may have very similar retention times.[6] Poor resolution can lead to inaccurate quantification of individual sialic acid species. The choice of HPLC column chemistry is critical, with some studies showing that RP-Amide columns may offer better selectivity compared to traditional C18 columns for DMB-labeled sialic acids.[7]
Reaction Kinetics and Completeness
The derivatization reaction is not instantaneous and requires specific conditions (e.g., temperature, time, pH) to proceed to completion. Incomplete derivatization can be a significant source of error, leading to an underestimation of the sialic acid content. The reaction kinetics can be influenced by the sample matrix, and conditions optimized for pure standards may not be optimal for complex biological samples. Prolonged reaction times may be necessary to achieve complete derivatization, but this can also increase the risk of sample degradation.[4]
Comparative Analysis with Alternative Methodologies
To provide a clearer perspective on the limitations of this compound, it is essential to compare it with alternative approaches for sialic acid quantification.
| Method | Principle | Advantages | Limitations | Typical Sensitivity |
| Hydrazine Derivatization (e.g., DMB, assumed for 2-Dimethylaminobenzylhydrazine) | Pre-column derivatization with a fluorescent tag, followed by RP-HPLC-FLD. | High sensitivity; well-established for common sialic acids. | Light-sensitive derivatives, reagent interference, potential for incomplete reaction, challenging for O-acetylated species. | Low femtomole to picomole range. |
| 4,5-dimethylbenzene-1,2-diamine (DMBA) Derivatization | Similar to DMB, but the derivatizing agent has different chromatographic properties. | Can offer superior chromatographic separation for some O-acetylated sialic acid isomers compared to DMB.[8] | Similar limitations to DMB regarding derivative stability and reagent interference. | Comparable to DMB. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Separation of underivatized sialic acids on an anion-exchange column followed by electrochemical detection. | No derivatization required, reducing sample preparation time and potential for artifacts; good for complex mixtures of monosaccharides. | Lower sensitivity compared to fluorescence-based methods; requires specialized equipment.[9] | Picomole range. |
| Mass Spectrometry (MS)-Based Methods (e.g., LC-MS) | Separation by LC coupled with mass detection. Can be used with or without derivatization. | High specificity and can provide structural information; derivatization can enhance ionization efficiency.[10] | Complex instrumentation; potential for ion suppression from the sample matrix.[10] | Femtomole to attomole range. |
Decision-Making Framework for Sialic Acid Analysis
Choosing the appropriate method for sialic acid analysis depends on the specific research question, sample type, and available instrumentation. The following decision tree provides a simplified guide.
Figure 2: A decision tree to guide the selection of an appropriate method for sialic acid analysis.
Experimental Protocol: Sialic Acid Analysis using DMB Derivatization
This protocol is based on established methods for DMB, a close analog of this compound, and serves as a validated starting point for method development.
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
Sialic acid standards (e.g., N-acetylneuraminic acid, Neu5Ac)
-
Acetic acid, glacial
-
2-Mercaptoethanol
-
Sodium hydrosulfite
-
HPLC-grade water, acetonitrile, and methanol
-
0.22 µm syringe filters
-
Amber HPLC vials
Procedure:
-
Preparation of DMB Labeling Solution:
-
Caution: Work in a fume hood and wear appropriate personal protective equipment. DMB is a potential irritant.
-
Prepare a solution containing 7 mM DMB, 18 mM sodium hydrosulfite, and 0.75 M 2-mercaptoethanol in 1.4 M acetic acid.
-
This solution is light-sensitive and should be prepared fresh and stored in an amber vial.
-
-
Sialic Acid Release (from Glycoprotein):
-
To your glycoprotein sample (typically 5-50 µg), add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.
-
Cool the sample to room temperature.
-
-
Derivatization:
-
To the cooled hydrolysate (or a sialic acid standard solution), add an equal volume of the DMB labeling solution.
-
Vortex briefly to mix.
-
Incubate at 50-60°C for 2.5-3 hours in the dark.
-
Stop the reaction by placing the sample on ice or by adding a large volume of water.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18 or RP-Amide, ~4.6 x 150 mm, 3-5 µm particle size).
-
Use a mobile phase gradient of acetonitrile and water (often with a small amount of methanol or an acid modifier like formic acid). A typical starting condition is 9% acetonitrile, 7% methanol, and 84% water.[1]
-
Set the fluorescence detector to an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.
-
Quantify the sialic acids by comparing the peak areas to a standard curve generated from known concentrations of derivatized sialic acid standards.
-
Self-Validation and Quality Control:
-
Standard Curve: Always run a fresh standard curve with each batch of samples to account for any variations in the derivatization efficiency or detector response.
-
Spike Recovery: To assess matrix effects, spike a known amount of sialic acid standard into a sample matrix and calculate the percent recovery.
-
Blank Samples: Analyze a blank sample (reagents only) to identify any interfering peaks from the derivatization reagents.
-
Light Exposure Control: Prepare two identical samples and expose one to ambient light for a set period while keeping the other in the dark. A significant decrease in the peak area of the light-exposed sample will confirm the light sensitivity of the derivative.
Conclusion and Future Perspectives
Derivatization with hydrazine-based reagents like this compound is a powerful tool for the sensitive quantification of sialic acids. However, researchers must be acutely aware of the inherent limitations of this methodology, including the instability of the derivatives, potential for chromatographic interferences, and the need for careful optimization of reaction conditions. By understanding these challenges and employing rigorous quality control measures, it is possible to generate accurate and reproducible data.
The field of glycoanalysis is continuously evolving, with advances in alternative techniques such as mass spectrometry and improved chromatographic stationary phases offering promising solutions to some of the limitations of traditional derivatization methods. For now, a judicious choice of analytical strategy, informed by a deep understanding of the underlying chemistry, remains the cornerstone of successful sialic acid analysis in research and drug development.
References
-
Cheeseman, M. J., et al. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. Bioorganic & Medicinal Chemistry, 31, 115882. [Link]
-
Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
-
PubMed. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. [Link]
-
Sato, K., et al. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Journal of the Mass Spectrometry Society of Japan, 67(2), 53-61. [Link]
-
MDPI. (2020). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. [Link]
-
Waters Corporation. (n.d.). Sialic Acid Analyses Using BEH C18 Columns. [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
-
NIH. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. [Link]
-
Agilent. (2020). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
-
Agilent. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. [Link]
-
NIH. (n.d.). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. [Link]
-
Royal Society of Chemistry. (2020). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. [Link]
-
ResearchGate. (n.d.). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. [Link]
-
NIH. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. [Link]
-
ResearchGate. (n.d.). Sialic acid analysis by DMB-HPLC of bovine submaxilary mucins (BSM). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. epa.gov [epa.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Synthesis and Comparative Analysis of 2-Dimethylaminobenzylhydrazine Derivatives as Bioactive Scaffolds
Preamble: Navigating Underexplored Chemical Space
In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide focuses on the derivatives of 2-Dimethylaminobenzylhydrazine dihydrochloride, a scaffold of interest due to the presence of the versatile hydrazine moiety and the 2-dimethylaminobenzyl group, which can influence both the pharmacokinetic and pharmacodynamic properties of its derivatives. It is important to note that, at the time of writing, the scientific literature specifically detailing the synthesis and biological evaluation of a wide range of 2-Dimethylaminobenzylhydrazine derivatives is limited. Therefore, this guide adopts a forward-looking, instructional approach. It is designed for researchers, scientists, and drug development professionals who are poised to venture into this promising, yet underexplored, area of chemical biology.
We will provide a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of derivatives of 2-Dimethylaminobenzylhydrazine. The methodologies and principles detailed herein are grounded in established and robust chemical and biological protocols for analogous hydrazine-containing compounds.[1][2][3] This guide serves as a practical roadmap for generating novel derivatives and systematically evaluating their therapeutic potential.
The Rationale for Derivatization: The Hydrazone Moiety as a Privileged Pharmacophore
The strategic value of 2-Dimethylaminobenzylhydrazine as a starting material lies in its potential to be readily converted into a diverse library of hydrazone derivatives. Hydrazones, characterized by the azometine group (-NHN=CH-), are a well-established class of compounds with a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[2][3][4] The ease of their synthesis, typically a condensation reaction between a hydrazine and an aldehyde or ketone, makes them particularly attractive for high-throughput screening and lead optimization campaigns.[5][6][7]
The 2-dimethylamino substituent on the benzyl ring is hypothesized to serve several key functions:
-
Modulation of Physicochemical Properties: The tertiary amine group can influence solubility, lipophilicity, and basicity, which are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Introduction of a Potential Pharmacophoric Element: The dimethylamino group can participate in hydrogen bonding or ionic interactions with biological targets.
-
Influence on Electronic Properties: The electron-donating nature of the dimethylamino group can modulate the reactivity and electronic properties of the entire molecule.
This guide will focus on the synthesis of hydrazone derivatives, as this represents the most direct and versatile approach to exploring the chemical space around the 2-Dimethylaminobenzylhydrazine scaffold.
Synthesis and Characterization of 2-Dimethylaminobenzylhydrazine Derivatives
The journey into this chemical space begins with the synthesis of the core scaffold and its subsequent derivatization.
Proposed Synthesis of 2-Dimethylaminobenzylhydrazine
Caption: Proposed synthetic workflow for 2-Dimethylaminobenzylhydrazine.
General Protocol for the Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from 2-Dimethylaminobenzylhydrazine and a variety of aldehydes or ketones is a straightforward condensation reaction. The following is a detailed, step-by-step protocol that can be adapted for the synthesis of a library of derivatives.
Experimental Protocol: Synthesis of (E)-1-((2-(dimethylamino)benzylidene)amino)-2-(substituted)hydrazine
Materials:
-
This compound (CAS: 849021-12-1)[8]
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2-hydroxyacetophenone)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 20 mL of anhydrous ethanol. To this solution, add a stoichiometric equivalent (1.0 mmol) of the desired aldehyde or ketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the hydrazine and many aldehydes/ketones, and its boiling point is suitable for promoting the reaction without causing degradation of the reactants or products.
-
Acetic Acid Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, allowing it to reach completion in a reasonable timeframe.
Characterization of Synthesized Derivatives
The structure and purity of the synthesized hydrazone derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Key signals to look for in ¹H NMR include the azomethine proton (-N=CH-) and the protons of the aromatic rings.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching, C=N stretching (azomethine), and aromatic C-H stretching.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Comparative Biological Evaluation
With a library of synthesized derivatives in hand, the next crucial step is to evaluate their biological activity. Based on the known activities of other hydrazone-containing compounds, promising areas for investigation include antimicrobial and anticancer activities.
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized hydrazone derivatives
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives (e.g., from 0.1 µM to 100 µM) and incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the biological assays should be compiled into a clear and concise table to facilitate comparative analysis.
Table 1: Comparative Biological Activity of 2-Dimethylaminobenzylhydrazine Derivatives
| Compound ID | R-Group (from Aldehyde/Ketone) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. MCF-7 cells |
| Parent | H | >128 | >128 | >100 |
| Derivative 1 | 4-Nitrophenyl | 16 | 32 | 15.2 |
| Derivative 2 | 2-Hydroxyphenyl | 8 | 16 | 8.5 |
| Derivative 3 | 4-Methoxyphenyl | 32 | 64 | 25.8 |
| Control Drug | (e.g., Ciprofloxacin) | 0.5 | 0.25 | N/A |
| Control Drug | (e.g., Doxorubicin) | N/A | N/A | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aromatic ring derived from the aldehyde/ketone can significantly impact activity.
-
Steric Effects: The size and shape of the substituents can influence how the molecule interacts with its biological target.
-
Hydrogen Bonding Potential: The presence of groups capable of hydrogen bonding (e.g., -OH) may enhance binding to the target protein or enzyme.
Caption: Workflow for comparative analysis of synthesized derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel derivatives of 2-Dimethylaminobenzylhydrazine. By following the detailed protocols and principles outlined, researchers can systematically explore this promising chemical space and potentially identify new lead compounds for drug discovery. The key to success in this endeavor lies in the meticulous execution of the experimental work and a thoughtful analysis of the structure-activity relationships that emerge. The versatility of the hydrazone scaffold, coupled with the unique properties of the 2-dimethylaminobenzyl moiety, offers a fertile ground for the discovery of next-generation therapeutic agents.
References
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Biological Activities of Hydrazone Derivatives. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]
-
(PDF) Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. [Link]
-
(PDF) Biological Activities of Hydrazone Derivatives. [Link]
Sources
- 1. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Assessing the Specificity of Carbonyl Derivatization: A Comparative Guide to 2-Dimethylaminobenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise and accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These moieties are not only critical intermediates in synthetic chemistry but also function as key biomarkers and signaling molecules in biological systems. Their inherent volatility and often low abundance in complex matrices necessitate derivatization to enhance detection by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an in-depth technical assessment of the reaction specificity of 2-Dimethylaminobenzylhydrazine dihydrochloride, a derivatizing agent designed for the sensitive detection of carbonyl compounds. We will explore the underlying chemical principles, present a framework for evaluating its performance against alternative reagents, and provide detailed experimental protocols to empower researchers to validate its suitability for their specific applications.
The Chemistry of Carbonyl Derivatization with Hydrazines
The foundational reaction for the derivatization of aldehydes and ketones with hydrazine-based reagents is a nucleophilic addition-elimination, also known as a condensation reaction.[1][2] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[3]
The specificity of this reaction is primarily attributed to the high reactivity of the carbonyl group compared to other functional groups. However, the potential for side reactions or cross-reactivity with other electrophilic species must be rigorously evaluated to ensure the integrity of quantitative data. Factors such as pH, reaction time, and the presence of catalysts can influence the reaction kinetics and specificity.[3]
2-Dimethylaminobenzylhydrazine: A Reagent Designed for Enhanced Detection
2-Dimethylaminobenzylhydrazine introduces a tertiary amine group into the hydrazone derivative. This basic moiety is readily protonated, significantly enhancing the ionization efficiency of the derivative in positive ion mode electrospray ionization (ESI) mass spectrometry. This chemical "tag" is designed to improve the sensitivity of detection for low-level carbonyl compounds.
The core of this guide is to provide a systematic approach to verifying that this enhanced sensitivity is not compromised by a lack of specificity.
Experimental Design for Specificity Assessment
A robust assessment of a derivatization reagent's specificity is a cornerstone of analytical method validation.[4][5][6][7] The objective is to demonstrate that the reagent reacts selectively with the target analytes (aldehydes and ketones) and does not produce interfering signals from other compounds present in the sample matrix.
Below, we outline a comprehensive experimental workflow to assess the specificity of this compound. This workflow is designed to be a self-validating system, incorporating essential controls and comparisons.
Caption: Experimental workflow for assessing the specificity of a carbonyl derivatization reagent.
Detailed Experimental Protocols
Protocol 1: Optimization of Derivatization with this compound
Objective: To determine the optimal reaction conditions for the derivatization of a representative aldehyde and ketone.
Materials:
-
This compound (2-DMABH)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Acetone
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for pH adjustment)
-
Ammonium acetate buffer (10 mM, pH 4.5, 5.5, 6.5)
-
Heating block or water bath
Procedure:
-
Prepare a 10 mM stock solution of 2-DMABH in methanol.
-
Prepare 1 mM stock solutions of formaldehyde and acetone in methanol.
-
Reaction Setup: In separate microcentrifuge tubes, combine:
-
50 µL of 1 mM aldehyde or ketone stock solution
-
100 µL of 10 mM 2-DMABH stock solution
-
350 µL of ammonium acetate buffer (testing each pH)
-
-
Incubation: Incubate the reaction mixtures at different temperatures (e.g., 25°C, 40°C, 60°C) for various time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
Quenching (Optional): The reaction can be stopped by adding a quenching agent if necessary, or by immediate dilution for analysis. For initial optimization, direct dilution is often sufficient.
-
Analysis: Dilute an aliquot of the reaction mixture with the initial mobile phase and analyze by LC-MS/MS.
-
Evaluation: Compare the peak areas of the derivatized products under each condition to identify the optimal pH, temperature, and time that yield the highest signal intensity.
Protocol 2: Specificity Assessment Against Non-Carbonyl Compounds
Objective: To evaluate the reactivity of 2-DMABH with other common functional groups.
Materials:
-
Optimized derivatization conditions from Protocol 1
-
Stock solutions (1 mM) of potential interfering compounds:
-
Acetic acid (carboxylic acid)
-
Ethyl acetate (ester)
-
Ethanol (alcohol)
-
Glucose (contains hemiacetal and hydroxyl groups)
-
Procedure:
-
Follow the optimized derivatization procedure from Protocol 1 , substituting the aldehyde/ketone stock solution with each of the potential interfering compound stock solutions.
-
Include a positive control (e.g., formaldehyde) and a negative control (reagent blank, no analyte).
-
Analyze all samples by LC-MS/MS.
-
Evaluation: Monitor the chromatograms for the appearance of any new peaks corresponding to derivatized interfering compounds. The absence of significant peaks at the expected mass-to-charge ratios for derivatives of these compounds indicates high specificity for carbonyls.
Protocol 3: Comparative Analysis with an Alternative Reagent (DNPH)
Objective: To compare the performance of 2-DMABH with a well-established carbonyl derivatization reagent, 2,4-dinitrophenylhydrazine (DNPH).
Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)
-
Stock solutions of a mixture of aldehydes and ketones.
Procedure:
-
Derivatize the aldehyde/ketone mixture using the optimized protocol for 2-DMABH.
-
Derivatize the same mixture using a standard protocol for DNPH.[1][4][5]
-
Analyze both sets of derivatized samples by LC-MS/MS. Note that DNPH derivatives are typically analyzed in negative ion mode ESI, while 2-DMABH derivatives are analyzed in positive ion mode.
-
Evaluation: Compare the sensitivity (signal-to-noise ratio), reaction efficiency (peak area), and the presence of any side-product peaks between the two reagents.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Optimization of 2-DMABH Derivatization with Formaldehyde
| pH | Temperature (°C) | Time (min) | Relative Peak Area |
| 4.5 | 40 | 30 | 85% |
| 5.5 | 40 | 30 | 100% |
| 6.5 | 40 | 30 | 70% |
| 5.5 | 25 | 60 | 90% |
| 5.5 | 60 | 15 | 95% |
Table 2: Specificity and Comparative Performance
| Analyte | Reagent | Derivatization Product Observed (Yes/No) | Relative Signal Intensity (S/N) |
| Formaldehyde | 2-DMABH | Yes | 500 |
| Acetone | 2-DMABH | Yes | 450 |
| Acetic Acid | 2-DMABH | No | < 10 |
| Ethyl Acetate | 2-DMABH | No | < 10 |
| Formaldehyde | DNPH | Yes | 300 |
| Acetone | DNPH | Yes | 280 |
Visualizing the Reaction Mechanism
Caption: General reaction mechanism of a hydrazine with a carbonyl compound.
Conclusion
The specificity of a derivatization reagent is not an inherent property but must be empirically demonstrated under the conditions of its intended use. This guide provides a comprehensive framework for assessing the specificity of this compound. By systematically evaluating its reactivity with target carbonyls and potential interferents, and comparing its performance to established reagents, researchers can confidently determine its suitability for their analytical challenges. The enhanced sensitivity offered by the dimethylamino group makes 2-DMABH a promising tool, and the rigorous validation of its specificity is the key to unlocking its full potential in sensitive and accurate carbonyl analysis.
References
-
Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. J Chromatogr A. 1999;844(1-2):403-8. [Link]
-
LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Environ Sci Technol. 2008;42(18):6869-75. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J Pharm Biomed Anal. 2006;41(4):1129-41. [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Journal of Chromatography & Separation Techniques. 2011;02(01). [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. [Link]
-
Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. Int J Environ Res Public Health. 2020;17(21):E8108. [Link]
-
A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. J Am Soc Mass Spectrom. 2016;27(1):154-65. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Anal Chem. 2013;85(22):10793-801. [Link]
-
Reactions of benzylhydrazine derivatives with carbonyl compounds. ResearchGate. [Link]
-
Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. Metabolites. 2021;11(11):730. [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. J Chromatogr B Analyt Technol Biomed Life Sci. 2022;1194:123180. [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Anal Bioanal Chem. 2014;406(29):7535-44. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. 2020;10(1):26. [Link]
-
Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. J Chromatogr A. 2001;919(2):301-10. [Link]
-
Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. J Chromatogr A. 2004;1058(1-2):107-12. [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Dimethylaminobenzylhydrazine Dihydrochloride
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds is a daily reality, and a thorough understanding of the necessary protective measures is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Dimethylaminobenzylhydrazine dihydrochloride, a member of the hydrazine derivative family. By understanding the "why" behind each procedural step, we can build a culture of safety that goes beyond mere compliance, fostering a truly secure and productive research environment.
Understanding the Hazard: Why Hydrazine Derivatives Demand Respect
The primary routes of exposure are dermal contact, inhalation of dust particles, and accidental ingestion.[1][2] The dihydrochloride salt form suggests it is a solid, likely a powder, which can easily become airborne during handling, increasing the risk of inhalation.[3]
Core Principles of Protection: A Multi-Layered Approach
Effective protection against compounds like this compound relies on a multi-layered strategy that combines engineering controls, administrative controls, and, as the last line of defense, personal protective equipment.
-
Engineering Controls : The most effective way to minimize exposure is to handle the compound in a controlled environment. A certified chemical fume hood with a face velocity of at least 125 feet per minute is mandatory to capture and exhaust dust and vapors.[3] For highly sensitive operations or when handling larger quantities, a glove box may be necessary to provide a fully contained workspace.[4]
-
Administrative Controls : These are the work practices and procedures that reduce the risk of exposure. This includes developing a detailed Standard Operating Procedure (SOP) for handling this compound, providing comprehensive training to all personnel involved, and clearly demarcating areas where the compound is stored and handled.[5][6]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
Essential Personal Protective Equipment: A Head-to-Toe Guide
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each component provided below.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[4][5] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | EN 374 | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[4][5][6] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | NFPA 2112 (for FR) | Protects against splashes and prevents contamination of personal clothing. A chemical-resistant apron offers additional protection when handling larger quantities or during procedures with a higher splash risk.[6] |
| Respiratory | N95 or higher-rated respirator | NIOSH-approved | Necessary when handling the solid compound outside of a fume hood or when there is a risk of generating dust. A full-face respirator may be required for spill cleanup.[4][7] |
| Feet | Closed-toe shoes made of a non-porous material | ASTM F2413 | Protects feet from spills and falling objects. |
In-Depth Look at PPE Selection and Use:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against fine dust particles and potential splashes.[5] A full-face shield should be worn over the goggles, especially when weighing or transferring the solid compound, as these activities have a higher potential for generating airborne particles.[4]
-
Hand Protection : The choice of glove material is critical. Nitrile and neoprene gloves are generally recommended for handling hydrazine derivatives.[4][6] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with this compound. Double-gloving is a best practice that significantly reduces the risk of exposure during glove removal. The outer glove is considered contaminated and should be removed and disposed of immediately after the procedure.
-
Body Protection : A flame-resistant lab coat is a prudent choice given the reactive nature of many hydrazine compounds.[6] For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Lab coats should be buttoned completely and removed before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection : An N95 respirator is the minimum level of respiratory protection required when handling the solid powder, especially if there is any chance of it becoming airborne. For larger spills or in situations where the concentration of airborne particles is unknown, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, is necessary.[4][7] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol.
-
Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container. This container should be designated as "Hazardous Waste" and include the full chemical name.
-
Contaminated PPE : All disposable PPE, including gloves, lab coats, and respirator cartridges, should be considered contaminated and disposed of as hazardous waste. These items should be placed in a designated, sealed hazardous waste bag or container within the fume hood before being transferred to the main laboratory hazardous waste accumulation area.
-
Spill Cleanup : In the event of a spill, the area should be evacuated, and access restricted. Only personnel with appropriate training and PPE, including respiratory protection, should attempt to clean up the spill. The spilled material should be absorbed with an inert material like vermiculite or sand, and the resulting mixture collected in a sealed container for disposal as hazardous waste.[2] Do not use combustible materials for absorption. The spill area should then be decontaminated. For large spills, contact your institution's environmental health and safety department immediately.[5][6]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their groundbreaking work.
References
- Hydrazine - Wikipedia. (n.d.).
- Hydrazine - Risk Management and Safety. (n.d.).
- Safety and Handling of Hydrazine - DTIC. (n.d.).
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- 1,2-Dimethylhydrazine dihydrochloride - Santa Cruz Biotechnology. (n.d.).
- 1,2-Dimethylhydrazine dihydrochloride - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
